molecular formula C8H11N3O3 B1232042 2-((2-Amino-4-nitrophenyl)amino)ethanol CAS No. 56932-44-6

2-((2-Amino-4-nitrophenyl)amino)ethanol

Cat. No.: B1232042
CAS No.: 56932-44-6
M. Wt: 197.19 g/mol
InChI Key: OWMQBFHMJVSJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Amino-4-nitrophenyl)amino)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-4-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c9-7-5-6(11(13)14)1-2-8(7)10-3-4-12/h1-2,5,10,12H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMQBFHMJVSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043939
Record name N'-(2-hydroxyethyl)-4-nitro-o-phenylenediamine (HC Yellow 5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56932-44-6
Record name HC Yellow 5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56932-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Amino-4-nitrophenyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056932446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(2-amino-4-nitrophenyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N'-(2-hydroxyethyl)-4-nitro-o-phenylenediamine (HC Yellow 5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-amino-4-nitroanilino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HC YELLOW NO. 5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I844A312T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical properties of 2-((2-Amino-4-nitrophenyl)amino)ethanol. It is important to note that this compound is often confused with its constitutional isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol. Due to the limited availability of specific data for the requested compound, this guide also includes comprehensive information on its more widely documented isomer to provide a broader context for researchers. This document is intended for professionals in research, science, and drug development who require a thorough understanding of these related chemical entities.

Chemical Identity and Isomerism

The precise identification of chemical compounds is critical for accurate research and development. The compound of interest, this compound, is registered under CAS number 56932-44-6. Its isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol, is identified by CAS number 2871-01-4 and is also known by the common name HC Red No. 3. The subtle difference in the positions of the amino and nitro groups on the phenyl ring leads to distinct chemical properties and potential biological activities.

Core Chemical Properties

The following tables summarize the available quantitative data for both this compound and its isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56932-44-6[1]
Molecular Formula C₈H₁₁N₃O₃[1]
Molecular Weight 197.19 g/mol [1]
Melting Point 133-135 °C[2]
Physical Form Solid-
Storage Temperature 2-8°C, in dark place under inert atmosphere[3]

Table 2: Physicochemical Properties of 2-((4-Amino-2-nitrophenyl)amino)ethanol (Isomer)

PropertyValueSource
CAS Number 2871-01-4[4][5]
Synonyms HC Red No. 3, N-(2-hydroxyethyl)-2-nitro-p-phenylenediamine[5][6]
Molecular Formula C₈H₁₁N₃O₃[5][7]
Molecular Weight 197.19 g/mol [5][7]
Melting Point 127-128 °C[5][6]
Boiling Point 334.29 °C (estimate)[5][8]
Density 1.3145 (estimate)[5][8]
Water Solubility <0.01 g/100 mL at 18 °C[5][6]
Physical Form Dark-green crystal powder[6]
Stability Stable, combustible, incompatible with strong oxidizing agents[5]

Spectroscopic Data

Detailed, publicly available spectroscopic data such as NMR and IR for this compound is limited. Researchers are advised to acquire analytical data on their specific samples for confirmation of structure and purity. For the isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol, more information is available in various chemical databases, though complete spectral assignments in peer-reviewed literature are not readily found.

Experimental Protocols: Synthesis

The following is a generalized, hypothetical experimental protocol for the synthesis of this compound. This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Reaction Scheme:

G 2-Chloro-5-nitroaniline 2-Chloro-5-nitroaniline reagents + 2-Chloro-5-nitroaniline->reagents Ethanolamine Ethanolamine arrow Heat, Base Ethanolamine->arrow Product This compound reagents->Ethanolamine arrow->Product

Plausible Synthetic Pathway

Materials:

  • 2-Chloro-5-nitroaniline (1 eq)

  • Ethanolamine (excess, e.g., 5-10 eq)

  • A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or dimethyl sulfoxide)

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine) (optional, to scavenge HCl)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitroaniline in the chosen high-boiling point solvent.

  • Add an excess of ethanolamine to the solution. If using a base, add it at this stage.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to yield the purified this compound.

  • Characterize the final product by melting point, NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Applications

The biological activities of this compound are not well-documented in publicly available literature. However, the presence of the aminonitrophenyl moiety suggests potential for investigation in several areas of drug discovery. Compounds with nitroaromatic structures are known to have a wide range of biological activities, including antimicrobial and anticancer properties.[9][10][11] The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.

The isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol (HC Red No. 3), is primarily used as a direct dye in semi-permanent hair coloring formulations.[5][8] Its biological properties have been assessed in the context of cosmetic safety.

The general workflow for investigating the biological activity of a novel compound like this compound is outlined in the following diagram.

G cluster_0 Pre-clinical Research Workflow A Compound Synthesis and Purification B In Vitro Screening (e.g., enzyme assays, cell viability) A->B Initial Testing C Mechanism of Action Studies B->C Identify Hits D In Vivo Animal Models C->D Validate Mechanism E Lead Optimization D->E Evaluate Efficacy and Toxicity

Drug Discovery Workflow

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. For its isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol (HC Red No. 3), the GHS hazard statements include H317 (May cause an allergic skin reaction), with precautionary statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4] Given the structural similarity, similar precautions should be taken for this compound. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before handling.

Conclusion

This technical guide has summarized the available chemical properties of this compound and its more commonly referenced isomer. The clear distinction between these two compounds, based on their CAS numbers and differing physical properties, is crucial for any research or development activities. While there is a scarcity of detailed experimental and biological data for the specifically requested compound, this guide provides a foundational understanding and a plausible framework for its synthesis and further investigation. Researchers are encouraged to perform their own analytical characterization and to explore the potential biological activities of this and related compounds.

References

An In-depth Technical Guide to 2-((2-Amino-4-nitrophenyl)amino)ethanol (CAS: 56932-44-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Amino-4-nitrophenyl)amino)ethanol, with CAS number 56932-44-6, is an organic compound primarily known for its application in the cosmetics industry as a direct hair dye, where it is commonly referred to as HC Yellow No. 5.[1][2] Its molecular structure features a substituted nitroaniline core with an ethanolamine side chain, giving it the characteristic color and properties for use in semi-permanent and permanent hair coloring formulations.[2] While its primary use is in cosmetics, its chemical structure, containing a nitroaromatic and an amino group, makes it a molecule of interest for toxicological and potentially broader biological studies. This guide provides a comprehensive overview of the available technical data on this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis.

PropertyValueReference
CAS Number 56932-44-6[1]
Molecular Formula C₈H₁₁N₃O₃[1]
Molecular Weight 197.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms HC Yellow No. 5, N1-(2-Hydroxyethyl)-4-nitro-o-phenylenediamine[1]
Appearance Fine, odorless, crystalline powderVanshi Chemicals Pvt. Ltd.
Solubility Soluble in water, ethanol, and propylene glycolVanshi Chemicals Pvt. Ltd.
Purity (Typical) ≥ 98%Keystone Aniline Corp.

Applications

The primary and well-documented application of this compound is as a direct colorant in hair dye formulations.[2]

  • Semi-permanent Hair Dyes: It is used as a non-oxidative dye, where it directly imparts a yellow hue to the hair.[2]

  • Permanent (Oxidative) Hair Dyes: It can be used as a toner in these formulations.[2]

The concentration of use in hair dye products is typically reported to be up to 1.6%.[2]

Toxicological Profile

The toxicological data for this compound has been evaluated by regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel. The available quantitative data is summarized below.

Toxicological EndpointSpeciesRouteResultReference
Acute Oral Toxicity (LD₅₀) RatOral555.56 mg/kg[1][2]
Dermal Absorption RatDermal< 0.2%[1][2]
Skin Irritation Guinea PigDermalMild irritation[1][2]
Skin Sensitization Guinea PigDermalNo sensitization observed[1][2]
Ocular Irritation RabbitOcularNo irritation observed[1][2]
Genotoxicity

This compound has been found to be non-mutagenic and non-cytotoxic in standard laboratory assays, including the Ames test.[1][2]

Experimental Protocols

General Synthesis Approach

The synthesis of N-substituted nitro-p-phenylenediamines often involves the reaction of a fluoro-nitroaniline with an appropriate amine. A plausible, though not specifically documented, synthesis for this compound could involve the reaction of a suitable 4-nitro-1,2-phenylenediamine precursor with 2-chloroethanol or ethylene oxide. A patented process for similar compounds reacts a fluoro-nitroaniline with an amino alcohol in the presence of an alkali metal hydroxide.[3]

G A 4-Fluoro-3-nitroaniline (or similar precursor) C Reaction Vessel (with alkali metal hydroxide) A->C Reactant 1 B Ethanolamine B->C Reactant 2 D This compound C->D Nucleophilic Aromatic Substitution

Caption: Generalized synthesis workflow for N-substituted nitrophenylenediamines.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the simultaneous determination of multiple hair dyes, including HC Yellow No. 5, has been described. The following provides an overview of a potential method.

Sample Preparation Workflow

G start Weigh ~1g of sample step1 Add 15 mL of 0.1% ascorbic acid in 50% methanol solution start->step1 step2 Sonicate for 30 min step1->step2 step3 Add solvent to a final volume of 20 mL step2->step3 step4 Filter through membrane filter step3->step4 end Inject filtrate into HPLC step4->end

Caption: Sample preparation for HPLC analysis of hair dyes.[4]

Chromatographic Conditions (Example)

  • Column: C18 reverse-phase column (e.g., CORTECS UPLC C18+, 1.6 μm, 2.1 mm i.d. × 10 cm)[4]

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol mixture).[5]

  • Detection: Diode Array Detector (DAD) or Mass Spectrometry (MS).[4][5]

  • Column Temperature: 30°C[4]

Genotoxicity Assay: Ames Test (General Protocol)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. While it has been reported that this compound is negative in this assay, the specific protocol used is not detailed. The following is a generalized workflow for the Ames test.

G cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain Culture Salmonella typhimurium (e.g., TA98, TA100) mix Mix bacteria, test compound, and S9 mix (or buffer) strain->mix s9_prep Prepare S9 fraction (for metabolic activation) s9_prep->mix test_compound Prepare test compound dilutions test_compound->mix pre_incubate Pre-incubate mixture mix->pre_incubate add_top_agar Add top agar pre_incubate->add_top_agar plate Pour onto minimal glucose agar plates add_top_agar->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count revertant colonies incubate->count compare Compare to negative and positive controls count->compare

Caption: Generalized workflow of the Ames test for mutagenicity.

Metabolism and Mechanism of Action

There is a significant lack of specific data on the metabolism and mechanism of action for this compound. However, based on the metabolism of other nitroaromatic compounds and aromatic amines used in hair dyes, a hypothetical metabolic pathway can be proposed. The primary metabolic transformations are likely to involve the reduction of the nitro group and N-acetylation of the amino groups.

Hypothesized Metabolic Pathway

G Parent This compound Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductases N_Acetyl_Parent N-Acetyl Metabolite (Parent) Parent->N_Acetyl_Parent N-Acetyltransferases (NATs) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Nitroreductases Amine Triamine Metabolite Hydroxylamine->Amine Reduction N_Acetyl_Amine N,N'-Diacetyl Triamine Metabolite Amine->N_Acetyl_Amine N-Acetyltransferases (NATs)

Caption: Hypothesized metabolic pathway for this compound.

It is important to note that this pathway is speculative and requires experimental validation. The reduction of the nitro group can lead to reactive intermediates that may be associated with genotoxicity, although this compound has tested negative in standard assays. N-acetylation is generally considered a detoxification pathway for aromatic amines.

Relevance for Drug Development

Currently, there is no published research indicating that this compound is being investigated for any therapeutic applications. Its known biological activity is limited to its toxicological profile in the context of cosmetic safety.

However, the nitroaniline scaffold is present in some biologically active compounds. Nitroaromatic compounds, in general, have been explored for a wide range of activities, including antimicrobial and anticancer effects, often through mechanisms involving bioreduction.[6] The presence of the nitro group makes such compounds potential subjects for studies in areas like hypoxia-activated prodrugs.

Further research would be required to determine if this compound or its derivatives possess any specific enzyme inhibitory or receptor binding activities that would make them of interest for drug development.

Conclusion and Knowledge Gaps

This compound (CAS 56932-44-6) is a compound with a well-defined role as a hair dye ingredient (HC Yellow No. 5). Its toxicological profile for this application has been assessed, indicating low acute toxicity and a lack of mutagenic potential in standard assays.

However, for an audience of researchers, scientists, and drug development professionals, there are significant knowledge gaps:

  • Lack of Detailed Experimental Protocols: Publicly available, detailed methods for synthesis and analysis are scarce.

  • Unexplored Biological Activity: Beyond basic toxicology for cosmetic use, its pharmacological properties, mechanism of action, and potential interactions with biological pathways remain uninvestigated.

  • Undefined Metabolism: The specific metabolic fate of the compound has not been experimentally determined.

These gaps represent opportunities for future research to fully characterize the biological and chemical properties of this molecule beyond its current application.

References

An In-depth Technical Guide to 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 2-((2-Amino-4-nitrophenyl)amino)ethanol (CAS No. 56932-44-6). Also known as HC Yellow No. 5, this compound is primarily utilized in the cosmetics industry as a hair dye ingredient. This document consolidates available data on its chemical identity and spectroscopic profile. Notably, detailed public information regarding its synthesis protocol and biological activity in the context of drug development and signaling pathways is limited. This guide aims to serve as a foundational resource for researchers and professionals, highlighting both the known characteristics of this molecule and the existing gaps in scientific literature.

Molecular Structure and Chemical Identity

This compound is a substituted nitroaniline derivative. The molecule consists of a benzene ring substituted with a nitro group at the 4-position and an amino group at the 2-position. A 2-hydroxyethylamino group is attached to the phenyl ring at the 1-position.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-(2-amino-4-nitroanilino)ethanol[1]
Synonyms HC Yellow No. 5, N1-(2-Hydroxyethyl)-4-nitro-o-phenylenediamine[1]
CAS Number 56932-44-6[1][2]
Molecular Formula C₈H₁₁N₃O₃[1]
Molecular Weight 197.19 g/mol [1][2]
Physical Form Solid
Purity ≥ 98% (typical commercial grade)[3]
Solubility Soluble in polar solvents such as ethanol and DMSO.
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])N)NCCO[1]
InChI Key OWMQBFHMJVSJSA-UHFFFAOYSA-N[4]

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 2-amino-4-nitrophenol. A potential synthetic pathway would likely involve the reaction of a suitable starting material, such as 2-chloro-5-nitroaniline or 2-fluoro-5-nitroaniline, with ethanolamine.

Below is a logical workflow diagram illustrating a potential, generalized synthesis approach.

G A Starting Material (e.g., 2-chloro-5-nitroaniline) E Nucleophilic Aromatic Substitution A->E B Ethanolamine B->E C Reaction Solvent (e.g., Ethanol, DMF) C->E D Base (Optional) (e.g., K2CO3, Et3N) D->E F Reaction Mixture E->F G Heating / Reflux F->G H Work-up and Purification (e.g., Extraction, Crystallization, Chromatography) G->H I This compound H->I

Caption: A logical workflow for a potential synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are typically determined using a combination of chromatographic and spectroscopic techniques.[5]

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

TechniqueData (Note: Data for the exact molecule is limited; values are from closely related compounds or predicted)Source(s)
¹H NMR Data for the exact molecule is not publicly available. Spectra for related nitrophenyl ethanolamine derivatives show characteristic aromatic and aliphatic proton signals.
¹³C NMR A ¹³C NMR spectrum is reportedly available from Gillette Development Laboratories, England, though the data is not publicly detailed.[1]
IR Spectroscopy Expected to show characteristic peaks for N-H, O-H, C-H (aromatic and aliphatic), and N-O stretching vibrations.[5]
Mass Spectrometry Expected to show a molecular ion peak corresponding to its molecular weight (197.19 g/mol ).

Biological Activity and Drug Development Potential

Currently, there is a significant lack of publicly available information regarding the biological activity of this compound in the context of drug discovery and development. Its primary documented application is in cosmetics as a hair dye ingredient (HC Yellow No. 5).[1][6]

No studies detailing its mechanism of action, interaction with specific signaling pathways, or potential therapeutic effects have been identified in the public domain. The cytotoxicity of some aminophenol derivatives has been investigated, but specific data for this compound is not available.[7]

Due to the absence of this critical information, a diagram of its signaling pathways cannot be provided.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the peer-reviewed scientific literature. Commercial suppliers confirm its identity using standard analytical techniques such as HPLC and mass spectrometry, but do not provide the detailed methodologies.

A general protocol for the characterization of a related compound, 2-amino-4-nitrophenol, is available from Organic Syntheses, which involves techniques such as crystallization, melting point determination, and acidification for purification.[8]

Conclusion and Future Directions

This compound is a well-characterized small molecule with a confirmed molecular structure and established use in the cosmetics industry. However, from the perspective of pharmaceutical research and drug development, it remains largely unexplored. The lack of published data on its synthesis, biological activity, and mechanism of action presents a significant knowledge gap.

Future research should focus on:

  • Developing and publishing a detailed, reproducible synthesis protocol.

  • Conducting comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) to create a public reference dataset.

  • Undertaking in vitro and in vivo studies to investigate its potential biological activities, including cytotoxicity, and to identify any interactions with cellular signaling pathways.

Such studies would be essential to determine if this molecule or its derivatives hold any promise for therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 2-((2-Amino-4-nitrophenyl)amino)ethanol, a valuable intermediate in the pharmaceutical and dye industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the nitration of p-fluoroaniline to produce the key intermediate, 4-fluoro-3-nitroaniline. The second step is a nucleophilic aromatic substitution reaction where 4-fluoro-3-nitroaniline reacts with ethanolamine to yield the final product.

Synthesis_Pathway p-Fluoroaniline p-Fluoroaniline Step1 Step 1: Nitration p-Fluoroaniline->Step1 Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->Step1 4-Fluoro-3-nitroaniline 4-Fluoro-3-nitroaniline Step1->4-Fluoro-3-nitroaniline Step2 Step 2: Nucleophilic Aromatic Substitution 4-Fluoro-3-nitroaniline->Step2 Ethanolamine Ethanolamine Ethanolamine->Step2 NaOH NaOH NaOH->Step2 This compound This compound Step2->this compound

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-nitroaniline

The synthesis of 4-fluoro-3-nitroaniline is achieved through the nitration of p-fluoroaniline under anhydrous conditions to minimize the formation of by-products.[1]

Experimental Protocol (based on US Patent 3,586,719 A): [1]

  • In a suitable reaction vessel, dissolve 139 g of p-fluoroaniline in 834 g of 100% sulfuric acid.

  • Prepare a nitrating mixture by adding 81.3 g of 100% nitric acid to 489 g of 100% sulfuric acid.

  • Slowly add the nitrating mixture to the p-fluoroaniline solution while maintaining the temperature at 8-10°C.

  • After the addition is complete, allow the reaction mixture to stir for one hour.

  • Pour the reaction mixture onto 800 g of ice.

  • Make the resulting solution alkaline by adding 2300 ml of concentrated aqueous ammonia.

  • Cool the mixture to approximately 5°C to precipitate the crude product.

  • Filter the orange crude product and wash it.

  • Stir the crude product with 600 ml of water and 120 ml of concentrated hydrochloric acid at room temperature.

  • Filter off the insoluble resin.

  • Make the filtrate alkaline with 82 g of solid sodium carbonate to precipitate the purified product.

  • Filter the solid, wash with water, and dry to obtain 4-fluoro-3-nitroaniline.

Step 2: Synthesis of this compound

The final product is synthesized by the reaction of 4-fluoro-3-nitroaniline with ethanolamine in the presence of an alkali metal hydroxide.[2]

Experimental Protocol (based on US Patent 5,414,128 A): [2]

  • In a reaction vessel, heat a mixture of 156 g (1 mol) of 4-fluoro-3-nitroaniline and 97.6 g (1.6 mol) of ethanolamine in 500 ml of water to 100°C.

  • Once the color of the mixture changes from yellow to red, continuously meter in 64 g (0.8 mol) of 50% strength sodium hydroxide solution over 5 hours, maintaining the pH between 8.5 and 9.5.

  • Stir the mixture at 100°C for an additional hour.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the precipitate and wash it with 500 ml of water in several portions.

  • Dry the product to obtain this compound.

Data Presentation

Quantitative Data for the Synthesis of 4-Fluoro-3-nitroaniline
ParameterMethod 1 (Anhydrous Nitration)[1]Method 2 (Nitration with KNO3)[3]
Starting Material p-Fluoroanilinep-Fluoroaniline
Nitrating Agent HNO3/H2SO4KNO3/H2SO4
Temperature 8-10°C8-10°C
Reaction Time 1 hour40 minutes
Yield 62%75.5%
Melting Point 94-96°C94-95°C
Properties of this compound
PropertyValueSource
CAS Number 56932-44-6[4]
Molecular Formula C8H11N3O3[5]
Molecular Weight 197.19 g/mol [4]
Purity 98%[5]

Mandatory Visualizations

Experimental Workflow for the Synthesis of 4-Fluoro-3-nitroaniline

experimental_workflow_step1 cluster_reactants Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification pFA_solution Dissolve p-Fluoroaniline in H2SO4 Addition Slowly add Nitrating Mixture to p-FA solution at 8-10°C pFA_solution->Addition Nitrating_mixture Prepare Nitrating Mixture (HNO3 in H2SO4) Nitrating_mixture->Addition Stirring Stir for 1 hour Addition->Stirring Quenching Pour onto ice Stirring->Quenching Basification1 Make alkaline with NH4OH Quenching->Basification1 Filtration1 Filter crude product Basification1->Filtration1 Acidification Stir with HCl (aq) Filtration1->Acidification Filtration2 Filter off resin Acidification->Filtration2 Basification2 Make filtrate alkaline with Na2CO3 Filtration2->Basification2 Final_Product Filter, wash, and dry 4-Fluoro-3-nitroaniline Basification2->Final_Product

Caption: Experimental workflow for the synthesis of 4-fluoro-3-nitroaniline.

Experimental Workflow for the Synthesis of this compound

experimental_workflow_step2 cluster_reaction Reaction cluster_workup Work-up Heating Heat 4-Fluoro-3-nitroaniline and Ethanolamine in water to 100°C Base_Addition Add 50% NaOH solution over 5h (maintain pH 8.5-9.5) Heating->Base_Addition Stirring Stir for 1 hour at 100°C Base_Addition->Stirring Cooling Cool to room temperature Stirring->Cooling Filtration Filter the precipitate Cooling->Filtration Washing Wash with water Filtration->Washing Drying Dry the final product Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of the target molecule.

References

Spectroscopic Profile of 2-((2-Amino-4-nitrophenyl)amino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-((2-Amino-4-nitrophenyl)amino)ethanol (CAS Number: 56932-44-6). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for acquiring such data, serving as a valuable resource for researchers involved in the synthesis, characterization, and application of this molecule.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: N1-(2-Hydroxyethyl)-4-nitro-o-phenylenediamine, HC Yellow No. 5

  • CAS Number: 56932-44-6[1]

  • Molecular Formula: C₈H₁₁N₃O₃[1]

  • Molecular Weight: 197.19 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups (primary and secondary aromatic amines, a primary alcohol, and a nitroaromatic ring).

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.0d1HAr-H ortho to NO₂
~7.6 - 7.8dd1HAr-H ortho to NH and meta to NO₂
~6.8 - 7.0d1HAr-H ortho to NH₂ and meta to NO₂
~5.0 - 5.5br s2HAr-NH₂
~4.5 - 5.0br s1HAr-NH-CH₂
~3.7 - 3.9t2H-CH₂-OH
~3.3 - 3.5t2HAr-NH-CH₂-
~2.0 - 3.0br s1H-OH

Solvent: DMSO-d₆ d: doublet, dd: doublet of doublets, t: triplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~150 - 155C-NH₂
~145 - 150C-NO₂
~135 - 140C-NH
~125 - 130Ar-CH
~115 - 120Ar-CH
~110 - 115Ar-CH
~60 - 65-CH₂-OH
~45 - 50Ar-NH-CH₂-

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadO-H stretch (alcohol), N-H stretch (amines)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1620 - 1590StrongN-H bend (amine), C=C stretch (aromatic)
1550 - 1475StrongN-O asymmetric stretch (nitro)
1350 - 1300StrongN-O symmetric stretch (nitro)
1300 - 1200MediumC-N stretch (aromatic amine)
1100 - 1000StrongC-O stretch (primary alcohol)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
197High[M]⁺ (Molecular Ion)
166Medium[M - CH₂OH]⁺
151Medium[M - NO₂]⁺
135High[M - CH₂OH - NO]⁺

Ionization Mode: Electron Ionization (EI)

Table 5: Predicted UV-Vis Spectroscopic Data
λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)SolventAssignment
~230 - 250HighEthanolπ → π* transition (aromatic system)
~380 - 420MediumEthanoln → π* transition (nitroaniline chromophore)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) or with a direct insertion probe.

  • Sample Introduction:

    • GC-MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) and inject it into the GC. Use a capillary column suitable for separating aromatic amines.

    • Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

  • Data Acquisition:

    • EI Conditions: Use a standard electron energy of 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range of 40-500 amu.

    • The temperature of the ion source is typically maintained at 200-250 °C.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration would be in the range of 1-10 µg/mL.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Use the pure solvent as a reference.

    • Scan the wavelength range from 200 to 700 nm.

    • Record the wavelengths of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of This compound Purity Purity Assessment (TLC, HPLC, Melting Point) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy (FTIR-ATR) Purity->IR MS Mass Spectrometry (EI-MS) Purity->MS UV_Vis UV-Vis Spectroscopy Purity->UV_Vis Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

An In-depth Technical Guide to 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Correct IUPAC Name: 2-(4-Amino-2-nitroanilino)ethanol

Common Synonyms: N1-(2-Hydroxyethyl)-2-nitro-1,4-phenylenediamine, HC Red No. 3[1]

This technical guide provides a comprehensive overview of 2-(4-amino-2-nitroanilino)ethanol, a chemical compound primarily utilized as an intermediate in the synthesis of dyes. The information is curated for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and workflow diagrams.

Chemical and Physical Properties

This section summarizes the key physicochemical properties of 2-(4-amino-2-nitroanilino)ethanol. The data has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 2871-01-4[1]
Molecular Formula C₈H₁₁N₃O₃[1]
Molecular Weight 197.19 g/mol [1][2]
Appearance Dark green crystalline powder[3]
Melting Point 127-128 °C[1][3]
Boiling Point 334.29 °C (estimated)[1]
Density 1.3145 g/cm³ (estimated)[1]
Water Solubility <0.01 g/100 mL at 18 °C[1]
pKa 14.60 (predicted)[1]
Stability Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents.[1][2][4]

Experimental Protocols

Synthesis of 2-(4-Amino-2-nitroanilino)ethanol

A general method for the synthesis of N-substituted nitro-p-phenylenediamines, including 2-(4-amino-2-nitroanilino)ethanol, involves the reaction of a substituted 4-fluoro-3-nitroaniline with the corresponding amine in the presence of an alkali metal hydroxide. The following protocol is adapted from a patented general procedure.

Materials:

  • 4-Fluoro-3-nitroaniline

  • Ethanolamine

  • Sodium hydroxide (50% aqueous solution)

  • Water

Procedure:

  • A mixture of 4-fluoro-3-nitroaniline (1 molar equivalent) and ethanolamine (1.4 to 1.8 molar equivalents) is heated in water at a temperature between 80°C and 120°C.

  • Once the reaction mixture changes color from yellow to red, a 50% aqueous solution of sodium hydroxide (0.6 to 1.2 molar equivalents) is added continuously over a period of several hours, maintaining the pH of the reaction mixture between 8.5 and 9.5.

  • The reaction is stirred at the elevated temperature for an additional hour to ensure completion.

  • The mixture is then cooled to room temperature, allowing the product to precipitate.

  • The solid product is collected by filtration and washed with water.

  • The crude product can be further purified by recrystallization.

Logical Workflow for Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification Reactants 4-Fluoro-3-nitroaniline + Ethanolamine + Water Heating Heat to 80-120°C Reactants->Heating Base_Addition Add 50% NaOH (aq) pH 8.5-9.5 Heating->Base_Addition Stirring Stir for 1 hour Base_Addition->Stirring Cooling Cool to Room Temperature Stirring->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Water Filtration->Washing Purification Recrystallization Washing->Purification Product 2-(4-Amino-2-nitroanilino)ethanol Purification->Product

Caption: Workflow for the synthesis of 2-(4-Amino-2-nitroanilino)ethanol.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for 2-(4-amino-2-nitroanilino)ethanol is not widely available in peer-reviewed literature. The data presented below is based on typical values and information from chemical supplier databases.

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons, signals for the ethanolamine chain (CH₂-CH₂-OH), and amine protons.
¹³C NMR Aromatic carbons, carbons of the ethanolamine side chain.
IR Spectroscopy Characteristic peaks for N-H stretching (amines), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C=C stretching (aromatic ring).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (197.19 g/mol ).

Applications and Biological Relevance

The primary application of 2-(4-amino-2-nitroanilino)ethanol is as a key intermediate in the manufacturing of various dyes, particularly disperse and azo dyes used for coloring textiles and polymers.[5] It is also known as HC Red No. 3 and is used in semi-permanent hair dye formulations.[6]

The presence of multiple functional groups, including amino, nitro, and hydroxyl groups, makes this molecule a versatile building block in organic synthesis. These reactive sites allow for further chemical modifications, potentially leading to the synthesis of heterocyclic compounds and other bioactive molecules that could be of interest in pharmaceutical research and development.[5]

Currently, there is no significant body of scientific literature detailing the involvement of 2-(4-amino-2-nitroanilino)ethanol in specific signaling pathways or its application as a lead compound in drug development. Its primary relevance to this field is as a potential starting material for the synthesis of more complex molecules with potential biological activity.

Diagram of Potential Synthetic Utility:

G cluster_functional_groups Reactive Functional Groups cluster_reactions Potential Chemical Transformations cluster_products Resulting Compound Classes Start 2-(4-Amino-2-nitroanilino)ethanol Amino Primary Aromatic Amine Start->Amino Secondary_Amine Secondary Aliphatic Amine Start->Secondary_Amine Nitro Aromatic Nitro Group Start->Nitro Hydroxyl Primary Alcohol Start->Hydroxyl Diazotization Diazotization & Azo Coupling Amino->Diazotization Alkylation_Acylation N-Alkylation / N-Acylation Secondary_Amine->Alkylation_Acylation Reduction Reduction to Diamine Nitro->Reduction Esterification_Etherification O-Esterification / O-Etherification Hydroxyl->Esterification_Etherification Dyes Azo Dyes Diazotization->Dyes Heterocycles Heterocyclic Compounds Alkylation_Acylation->Heterocycles Reduction->Heterocycles Pharmaceutical_Intermediates Pharmaceutical Intermediates Reduction->Pharmaceutical_Intermediates Esterification_Etherification->Heterocycles

Caption: Potential synthetic pathways originating from 2-(4-amino-2-nitroanilino)ethanol.

References

Physical and chemical properties of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "2-((2-Amino-4-nitrophenyl)amino)ethanol" is structurally ambiguous. This technical guide focuses on the isomeric compound 2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS No: 2871-01-4), for which scientific data is more readily available. This compound is a significant intermediate in the manufacturing of dyes and pigments.[1][2] Researchers and drug development professionals should verify the specific isomer relevant to their application.

This document provides a comprehensive overview of the known physical and chemical properties, a plausible synthesis protocol, standard characterization methodologies, and the potential biological mechanism of action for 2-((4-Amino-2-nitrophenyl)amino)ethanol.

Physical and Chemical Properties

The properties of 2-((4-Amino-2-nitrophenyl)amino)ethanol are summarized below. This compound is a solid at room temperature and should be stored in a dark, inert atmosphere.[1][3] It is classified as a skin sensitizer.[3]

PropertyValueReference
IUPAC Name 2-(4-amino-2-nitroanilino)ethanol[3]
CAS Number 2871-01-4[2][3][4]
Molecular Formula C₈H₁₁N₃O₃[2][4][5]
Molecular Weight 197.19 g/mol [2][4][5]
Physical Form Solid[1][3]
Melting Point 127-128°C[2]
Boiling Point (est.) 334.29°C (rough estimate)[2]
Water Solubility <0.01 g/100 mL at 18 °C[2]
Purity ≥98%[3][5]
Stability Stable. Combustible.[2][6]
Incompatibilities Strong oxidizing agents[2][6]
pKa (Predicted) 14.60 ± 0.10[2]
InChI Key GZGZVOLBULPDFD-UHFFFAOYSA-N[3][5]

Experimental Protocols

Plausible Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is effective because the presence of a strong electron-withdrawing nitro group ortho to the leaving group (a halide) activates the aromatic ring for nucleophilic attack.[7][8][9] The following protocol is a representative method based on this established chemistry.

Reaction Scheme:

4-Chloro-3-nitroaniline + Ethanolamine → 2-((4-Amino-2-nitrophenyl)amino)ethanol

Materials and Reagents:

  • 4-Chloro-3-nitroaniline

  • Ethanolamine (2-Aminoethanol)

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitroaniline (1 equivalent) in DMF.

  • Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. Subsequently, add ethanolamine (1.5-2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 2-((4-Amino-2-nitrophenyl)amino)ethanol.

Synthesis_Workflow Reactants 1. Reactants - 4-Chloro-3-nitroaniline - Ethanolamine - K₂CO₃ in DMF Reaction 2. Reaction Heat at 80-100°C Monitor by TLC Reactants->Reaction Stirring Workup 3. Aqueous Workup - Quench with Water - Extract with Ethyl Acetate Reaction->Workup Cooling Purification 4. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purification Crude Product Product Final Product 2-((4-Amino-2-nitrophenyl) amino)ethanol Purification->Product

Caption: Synthesis workflow for 2-((4-Amino-2-nitrophenyl)amino)ethanol.

Product Characterization Protocols

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural confirmation and purity assessment of the synthesized product.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Analysis:

    • ¹H NMR: Expected signals would include distinct aromatic protons with splitting patterns indicative of the substitution on the benzene ring, as well as aliphatic protons from the ethanolamine chain. The chemical shifts of amine and hydroxyl protons may be broad and can be confirmed by D₂O exchange.

    • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify key functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Analysis: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (primary and secondary amines), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), N=O stretching (nitro group), and C=C stretching (aromatic ring).

3. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and confirm the elemental composition.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Using an ionization technique such as Electrospray Ionization (ESI), the mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 198.08, confirming the molecular weight of 197.19 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.

4. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the final compound.

  • Sample Preparation: Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase solvent.

  • Analysis: A reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) and UV detection (at a wavelength where the compound absorbs strongly) should be developed. A pure sample will show a single major peak. Purity can be calculated based on the peak area percentage.

Biological Activity and Signaling Pathways

While specific biological data for 2-((4-Amino-2-nitrophenyl)amino)ethanol is not extensively documented, the bioactivity of nitroaromatic compounds is well-studied. They often function as prodrugs that require metabolic activation to exert their effects, particularly as antimicrobial or anticancer agents.[10][11]

General Mechanism of Action: The mechanism is primarily based on the enzymatic reduction of the nitro group within a biological system.[12] This process is often catalyzed by nitroreductase enzymes, which are more prevalent in anaerobic bacteria and some cancer cells, providing a degree of selectivity.[12]

  • Enzymatic Reduction: The nitro group (-NO₂) is reduced in a stepwise manner, accepting electrons to form highly reactive intermediates.[10][12]

  • Formation of Reactive Species: This reduction generates nitroso (-NO) and hydroxylamine (-NHOH) intermediates, as well as nitro anion radicals.[11]

  • Cellular Damage: These reactive species can cause widespread cellular damage by covalently binding to and modifying critical macromolecules such as DNA, RNA, and proteins.[10] This can lead to DNA strand breaks, inhibition of protein synthesis, and ultimately, cell death.[13] The reaction of the nitro anion radical with oxygen can also produce superoxide radicals, inducing oxidative stress.[11]

Biological_Pathway cluster_0 Cellular Environment Prodrug Nitroaromatic Compound (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻) Prodrug->Radical 1e⁻ Reduction Nitroreductase Nitroreductase Enzymes (e.g., NTR Type I/II) Nitroreductase->Radical Catalyzes Radical->Prodrug Regeneration Intermediates Reactive Intermediates (R-NO, R-NHOH) Radical->Intermediates Further Reduction O2 O₂ Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) Intermediates->Macromolecules Covalent Binding ROS Reactive Oxygen Species (Superoxide) ROS->Macromolecules Oxidative Stress Damage Macromolecular Damage (Adducts, Strand Breaks) Macromolecules->Damage CellDeath Cell Death / Cytotoxicity Damage->CellDeath O2->ROS O₂

References

Technical Guide: Solubility Profile of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Amino-4-nitrophenyl)amino)ethanol, also known by its CAS Number 56932-44-6 and as HC Yellow No. 5, is an organic compound with a molecular structure that lends itself to applications in the dye industry and as a potential intermediate in pharmaceutical synthesis. Its utility in various applications is intrinsically linked to its solubility characteristics in different solvent systems. Understanding this solubility is critical for process development, formulation, and quality control.

This technical guide provides a summary of the available solubility information for this compound in organic solvents, details established experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 56932-44-6
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Melting Point 133-135 °C
Boiling Point 462.4 °C at 760 mmHg
Density 1.439 g/cm³
LogP 1.75860

Solubility Data

Comprehensive quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate a propensity for solubility in polar organic solvents. The table below summarizes the available qualitative data.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble, Slightly Soluble[1]
MethanolSoluble[2][3]
Hot WaterSoluble[1]

It is important to note that "soluble" and "slightly soluble" are qualitative terms and experimental determination is necessary for precise quantitative values.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or watch glass

  • Drying oven

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask.

  • Equilibration: Agitate the mixture in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Allow the solution to stand at the constant temperature until the excess solid settles. Filter the supernatant using a syringe filter to obtain a clear, saturated solution.

  • Sample Measurement: Accurately pipette a known volume of the clear saturated solution into a pre-weighed evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent from the dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S ( g/100 mL) = (Weight of residue / Volume of solution sample) x 100

UV-Vis Spectrophotometry Method

This method is suitable when the solute has a distinct chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region. It relies on the Beer-Lambert law, which correlates absorbance with concentration.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • The solute and UV-transparent solvent

  • Filtration apparatus

Procedure:

Part A: Preparation of a Standard Curve

  • Prepare a stock solution of the solute in the chosen solvent at a known concentration.

  • From the stock solution, create a series of standard solutions of decreasing concentrations through serial dilution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the solute.

  • Plot a graph of absorbance versus concentration to generate a standard curve and determine the linear regression equation.

Part B: Analysis of the Saturated Solution

  • Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).

  • Dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

  • Measure the absorbance of the diluted solution at the λmax.

  • Use the equation from the standard curve to calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Solubility_Workflow start Start step1 Add excess solute to a known volume of solvent in a sealed flask start->step1 step2 Equilibrate at constant temperature with agitation (24-48h) step1->step2 step3 Allow solid to settle and filter the supernatant to get a clear saturated solution step2->step3 decision Choose Method step3->decision grav_path Gravimetric step4a Pipette a known volume of saturated solution into a pre-weighed dish decision->step4a Gravimetric spec_path Spectrophotometric step4b Prepare standard curve (Absorbance vs. Concentration) decision->step4b Spectrophotometric step5a Evaporate solvent in oven until constant weight step4a->step5a step6a Weigh the residue and calculate solubility step5a->step6a end End step6a->end step5b Dilute saturated solution to fall within standard curve range step4b->step5b step6b Measure absorbance and calculate concentration step5b->step6b step6b->end

Caption: Workflow for Solubility Determination.

References

An In-Depth Technical Guide to the Safety and Handling of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-((2-Amino-4-nitrophenyl)amino)ethanol (CAS No. 56932-44-6), a compound also known as HC Yellow No. 5. Due to the limited availability of a complete safety data sheet (SDS) for this specific compound, this document incorporates data from structurally similar aromatic amines and nitroanilines to provide a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Appearance Yellow to brown crystalline powder
Melting Point 133-135 °C
Boiling Point 462.4 °C at 760 mmHg
Density 1.4 g/cm³
Flash Point 233.5 °C

Toxicological Data

Toxicological data is crucial for assessing the potential health risks associated with a chemical. While comprehensive data for this compound is limited, information on its acute toxicity and irritation potential, supplemented with data from analogous compounds, is presented below. Aromatic amines, as a class, are known to have potential health hazards, including carcinogenicity and mutagenicity.[1][2]

EndpointSpeciesRouteValueClassification
Acute Oral Toxicity (LD50) RatOral750 mg/kg (for 4-nitroaniline)[3]Toxic if swallowed
Skin Irritation RabbitDermalSlightly irritating[4]Causes skin irritation
Eye Irritation ---Causes serious eye irritation (inferred from hazard statements)
Respiratory Irritation ---May cause respiratory irritation (inferred from hazard statements)
Specific Target Organ Toxicity (Repeated Exposure) ---May cause damage to organs through prolonged or repeated exposure (for 4-nitroaniline)[5]

Note: The oral LD50 value is for the structurally related compound 4-nitroaniline and should be used as an indicator of potential toxicity. The primary health concern with aromatic amines is the potential for methemoglobinemia, which reduces the blood's ability to carry oxygen.[6]

Hazard Identification and Classification

Based on available information, this compound is classified with the following hazards:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound.[7] The following PPE is recommended:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.[8]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[6] Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4.1.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[9][10]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[7][10] It is recommended to use a licensed professional waste disposal service.

Experimental Protocols

The following are generalized protocols for assessing the acute oral toxicity and dermal irritation of a chemical like this compound, based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) - OECD 425

This method is a sequential test that uses a minimum number of animals.

  • Animal Selection: Use a single sex of rodent (typically female rats).

  • Housing and Acclimatization: House animals individually and allow them to acclimatize for at least 5 days.

  • Dose Administration: Administer the test substance orally via gavage. The initial dose is selected based on available information, with a default of 175 mg/kg.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level (factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level (factor of 3.2).

  • Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause skin irritation.

  • Animal Selection: Use healthy young adult albino rabbits.

  • Preparation: Shave the fur from the dorsal area of the trunk of the animal approximately 24 hours before the test.

  • Application: Apply 0.5 g of the test substance (moistened with a small amount of water if solid) to a small area (approx. 6 cm²) of the shaved skin and cover with a gauze patch and non-irritating tape.

  • Exposure: After a 4-hour exposure period, remove the patch.

  • Observation and Scoring: Examine the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Score the reactions according to a standardized scale.

  • Classification: The substance is classified as a skin irritant based on the mean scores for erythema or edema.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

G Chemical Handling and Safety Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal cluster_emergency Emergency Response receipt Receive Chemical inspect Inspect Container for Damage receipt->inspect log Log into Inventory inspect->log store Store in Designated Area log->store ppe Don Appropriate PPE store->ppe Retrieve for Use hood Work in Fume Hood ppe->hood weigh Weigh/Dispense hood->weigh spill Spill hood->spill experiment Perform Experiment weigh->experiment exposure Exposure weigh->exposure waste Segregate Waste experiment->waste Generate Waste label_waste Label Waste Container waste->label_waste dispose Dispose via Licensed Contractor label_waste->dispose evacuate Evacuate Area spill->evacuate first_aid Provide First Aid exposure->first_aid notify Notify Supervisor evacuate->notify first_aid->notify

Caption: A workflow diagram for the safe handling of chemicals from receipt to disposal.

G Hazard Mitigation Pathway cluster_controls Control Measures hazard Potential Hazard (Toxicity, Irritation) eng_controls Engineering Controls (Fume Hood, Ventilation) hazard->eng_controls Primary Mitigation admin_controls Administrative Controls (SOPs, Training) hazard->admin_controls Procedural Mitigation ppe Personal Protective Equipment (Gloves, Goggles, Respirator) hazard->ppe Personal Barrier safe_outcome Safe Handling Outcome (Minimized Exposure) eng_controls->safe_outcome admin_controls->safe_outcome ppe->safe_outcome

Caption: A logical diagram illustrating the pathways for mitigating chemical hazards.

References

Potential Research Applications of 2-((2-Amino-4-nitrophenyl)amino)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data, including synthesis protocols and specific biological applications for the compound 2-((2-Amino-4-nitrophenyl)amino)ethanol, is limited. This guide, therefore, extrapolates potential research applications and experimental methodologies based on the known activities of structurally similar compounds. The information presented herein is intended for research and development professionals and should be considered as a theoretical framework for investigation.

Introduction

This compound is a substituted aromatic amine containing a nitro group, a primary amino group, and a secondary aminoethanol moiety. While direct studies on this specific molecule are not readily found in the scientific literature, its structural features suggest a range of potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The presence of the nitroaromatic and amino functionalities, coupled with the ethanolamine side chain, provides a versatile scaffold for chemical modification and biological interaction. This document outlines potential research avenues for this compound based on the established roles of analogous compounds.

Physicochemical Properties (Predicted)

Quantitative experimental data for the target compound is unavailable. The following table summarizes predicted physicochemical properties, which can serve as a preliminary guide for experimental design.

PropertyPredicted ValueNotes
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
XLogP30.5Indicates moderate hydrophilicity.
Hydrogen Bond Donors3From the amino and hydroxyl groups.
Hydrogen Bond Acceptors5From the nitro, amino, and hydroxyl groups.
pKa (most acidic)~13.5 (hydroxyl)Estimated.
pKa (most basic)~5.5 (secondary amine)Estimated.

Potential Research Applications

Based on the functionalities present in this compound and the known applications of structurally related molecules, several key research areas can be proposed.

As a Kinase Inhibitor Scaffold in Oncology

The nitrophenyl group is a common feature in various kinase inhibitors. For instance, derivatives of nitrophenylamine have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The 2-amino substituent and the ethanolamine side chain of the target molecule offer points for diversification to optimize binding to the ATP-binding pocket of various kinases.

Hypothesized Signaling Pathway Involvement:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Compound 2-((2-Amino-4-nitrophenyl) amino)ethanol Derivative Compound->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by a derivative of the target compound.

Intermediate for Novel Heterocyclic Synthesis

The diamino-substituted benzene ring is a versatile precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines. These scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.

Proposed Synthetic Workflow:

Heterocycle_Synthesis Start 2-((2-Amino-4-nitrophenyl) amino)ethanol Reduction Reduction of Nitro Group Start->Reduction Triamine Resulting Triamine Intermediate Reduction->Triamine Cyclization Cyclization with Aldehyde/Carboxylic Acid Triamine->Cyclization Benzimidazole Benzimidazole Derivative Cyclization->Benzimidazole

Caption: Proposed workflow for the synthesis of benzimidazole derivatives.

Precursor for Azo Dyes and Molecular Probes

The aromatic amine functionality can be readily diazotized and coupled with other aromatic systems to generate azo dyes. The resulting chromophores could have applications as pH indicators, metal-ion sensors, or fluorescent probes for biological imaging, depending on the nature of the coupling partner.

Proposed Experimental Protocols

The following are generalized experimental protocols that could be adapted for the investigation of this compound and its derivatives.

Synthesis and Characterization

Synthesis of this compound:

A potential synthetic route could involve the nucleophilic aromatic substitution of 2-chloro-5-nitroaniline with ethanolamine.

  • Reaction: To a solution of 2-chloro-5-nitroaniline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add ethanolamine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Conditions: Heat the reaction mixture at 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed by:

  • NMR Spectroscopy: 1H and 13C NMR to elucidate the proton and carbon framework.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups (N-H, O-H, NO2).

In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of synthesized derivatives against a panel of protein kinases.

  • Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Protocol:

    • Prepare a dilution series of the test compound in a suitable buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and ATP.

    • Add the test compound to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

    • Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced according to the assay kit manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
Derivative 1EGFRExperimental Value
Derivative 2VEGFR2Experimental Value
.........

Conclusion

While direct experimental data on this compound is scarce, its chemical structure suggests significant potential for a variety of research applications, particularly in the development of novel kinase inhibitors and as a versatile building block for heterocyclic synthesis. The proposed synthetic routes and experimental protocols provide a foundational framework for researchers to begin exploring the properties and applications of this and related molecules. Further investigation is warranted to fully elucidate the potential of this compound in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol from 2,4-dinitrochlorobenzene. This two-step synthesis involves the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with ethanolamine, followed by the selective reduction of the ortho-nitro group of the resulting intermediate, 2-((2,4-dinitrophenyl)amino)ethanol. This compound serves as a valuable building block in the development of various pharmaceutical agents and dye molecules. The protocols provided herein are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

The synthesis of substituted nitroanilines is a cornerstone of medicinal and materials chemistry. The title compound, this compound, features a versatile scaffold with multiple functional groups amenable to further chemical modification. The strategic placement of the amino, nitro, and hydroxyethyl groups makes it a key intermediate for the synthesis of a diverse range of biologically active molecules and functional dyes. The synthetic route described proceeds via a well-established nucleophilic aromatic substitution followed by a chemoselective reduction, a common strategy for the preparation of ortho-amino nitroaromatics.

Overall Reaction Scheme

The synthesis of this compound from 2,4-dinitrochlorobenzene is a two-step process:

Step 1: Synthesis of 2-((2,4-Dinitrophenyl)amino)ethanol

2,4-Dinitrochlorobenzene reacts with ethanolamine in a nucleophilic aromatic substitution reaction to yield 2-((2,4-dinitrophenyl)amino)ethanol.

Step 2: Selective Reduction of 2-((2,4-Dinitrophenyl)amino)ethanol

The intermediate is then subjected to selective reduction of the nitro group at the 2-position to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-((2,4-Dinitrophenyl)amino)ethanol

This protocol describes the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with ethanolamine.

Materials:

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Ethanolamine

  • Ethanol

  • Triethylamine (or other suitable base)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dinitrochlorobenzene (1.0 eq) in ethanol.

  • Add ethanolamine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq) as a base to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DNCB) is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-((2,4-dinitrophenyl)amino)ethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a yellow solid.

Step 2: Selective Reduction to this compound

This protocol details the selective reduction of the ortho-nitro group of 2-((2,4-dinitrophenyl)amino)ethanol using sodium sulfide. This method is adapted from established procedures for the selective reduction of dinitroaromatic compounds.

Materials:

  • 2-((2,4-Dinitrophenyl)amino)ethanol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ammonium chloride (NH₄Cl)

  • Aqueous ammonia (28%)

  • Deionized water

  • Glacial acetic acid

  • Activated carbon (optional)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2-((2,4-dinitrophenyl)amino)ethanol (1.0 eq) in water.

  • Add ammonium chloride (approx. 7 eq) and concentrated aqueous ammonia.

  • Heat the mixture to approximately 85 °C with stirring.

  • Turn off the heat and allow the mixture to cool to 70 °C.

  • Add sodium sulfide nonahydrate (approx. 3.3 eq) portion-wise over 30-45 minutes, maintaining the temperature between 80-85 °C. The reaction is exothermic.

  • After the addition is complete, heat the mixture at 85 °C for an additional 15-30 minutes.

  • Filter the hot reaction mixture through a preheated Büchner funnel to remove any insoluble byproducts.

  • Cool the filtrate in an ice bath to induce crystallization of the crude product.

  • Collect the crystals by filtration and wash with cold water.

  • For purification, dissolve the crude product in boiling water and acidify with glacial acetic acid until the color changes from dark red to olive brown.

  • Decolorize the solution with activated carbon if necessary, filter while hot, and allow the filtrate to cool slowly to room temperature and then in an ice bath.

  • Collect the purified brown crystals of this compound by filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
2,4-DinitrochlorobenzeneC₆H₃ClN₂O₄202.55Starting Material
EthanolamineC₂H₇NO61.08Nucleophile
2-((2,4-Dinitrophenyl)amino)ethanolC₈H₉N₃O₅227.17Intermediate
This compoundC₈H₁₁N₃O₃197.19Final Product[1]

Table 2: Typical Reaction Parameters and Yields

StepReactionSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Synthesis of 2-((2,4-Dinitrophenyl)amino)ethanolEthanol78 (Reflux)4 - 685 - 95
2Selective Reduction to this compoundWater80 - 851 - 260 - 70

Table 3: Characterization Data for this compound

PropertyValue
AppearanceBrown crystalline solid
Melting Point140-143 °C
Purity (by HPLC)>98%[1]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)7.5-7.7 (m, 2H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 6.2 (br s, 2H, -NH₂), 4.8 (t, 1H, -OH), 3.6 (q, 2H, -CH₂-OH), 3.3 (q, 2H, -NH-CH₂-), 2.5 (s, 1H, -NH-)
IR (KBr, cm⁻¹) ν3450-3300 (N-H, O-H stretching), 1620 (N-H bending), 1580, 1330 (NO₂ stretching), 1250 (C-N stretching)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Selective Reduction start 2,4-Dinitrochlorobenzene + Ethanolamine reaction1 Reaction in Ethanol with Triethylamine (Reflux) start->reaction1 workup1 Workup & Purification reaction1->workup1 intermediate 2-((2,4-Dinitrophenyl)amino)ethanol workup1->intermediate start2 Intermediate reduction Reduction with Na2S in aqueous NH4Cl/NH3 start2->reduction workup2 Workup & Purification reduction->workup2 product This compound workup2->product logical_relationship start_materials Starting Materials: 2,4-Dinitrochlorobenzene Ethanolamine intermediate Intermediate: 2-((2,4-Dinitrophenyl)amino)ethanol start_materials->intermediate Nucleophilic Aromatic Substitution final_product Final Product: This compound intermediate->final_product Selective Nitro Group Reduction

References

Application Notes and Protocols for the Characterization of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Amino-4-nitrophenyl)amino)ethanol is a chemical compound with potential applications in various fields, including as an intermediate in the synthesis of dyes and pharmaceutical agents. Accurate and comprehensive characterization of this molecule is crucial for its quality control, and to understand its physicochemical properties for further development. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2871-01-4
Molecular Formula C₈H₁₁N₃O₃[1]
Molecular Weight 197.19 g/mol [2]
IUPAC Name This compound
Synonyms N-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine, 2-(4-amino-2-nitroanilino)ethanol[3]
Physical Form Solid
Purity 98% (typical)[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

  • Handling: All chemicals should be considered hazardous and handled in a chemical fume hood.[3] Direct physical contact should be avoided by using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Storage: Store in a cool, dry, and dark location in a tightly sealed container.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[4] If on skin, wash off immediately with plenty of soap and water.[4] If inhaled, move to fresh air.[4] Seek medical attention if symptoms persist.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of aromatic amines.[5]

Objective: To determine the purity of this compound and to quantify it in various matrices.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Sample solvent: Methanol or a mixture of water and methanol

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample solvent.

    • From the stock solution, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the sample solvent to a known concentration within the calibration range.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 40°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength determined by UV-Vis scan (a wavelength around 275 nm is a good starting point for similar compounds).[6]

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: Return to 10% B

      • 20-25 min: Re-equilibration at 10% B

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general method for the identification and confirmation of this compound.

Objective: To confirm the molecular weight and obtain fragmentation patterns for the structural elucidation of this compound.

Instrumentation and Materials:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • The same HPLC column and mobile phases as described in the HPLC section.

  • High-purity nitrogen gas for nebulization and drying.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in the sample solvent.[6]

    • Filter the sample through a 0.45 µm syringe filter.

  • LC-MS Conditions:

    • Use the same chromatographic conditions as described in the HPLC protocol.

    • MS Parameters (ESI Positive Mode):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone Voltage: 20 - 40 V

      • Source Temperature: 120 - 150°C

      • Desolvation Temperature: 350 - 450°C

      • Desolvation Gas Flow: 600 - 800 L/hr

      • Scan Range: m/z 50 - 500

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected molecular ion.

    • Analyze the mass spectrum of the peak of interest to confirm the molecular weight. The expected [M+H]⁺ ion for C₈H₁₁N₃O₃ is m/z 198.09.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent.[7]

    • For ¹³C NMR, dissolve 50-100 mg of the sample in the same amount of solvent.[7]

    • Ensure the sample is fully dissolved; if not, gently warm or sonicate the sample.

    • Filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

    • Add a small amount of TMS as an internal reference (0 ppm).

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to assign the signals to the carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the KBr pellet method for solid samples.[8]

Objective: To identify the functional groups present in this compound.

Instrumentation and Materials:

  • FTIR spectrometer

  • Agate mortar and pestle[8]

  • Pellet press die set[9]

  • Hydraulic press[9]

  • Spectroscopic grade potassium bromide (KBr), dried in an oven at 110°C for at least 2 hours.[10]

Protocol:

  • Sample Preparation (KBr Pellet):

    • Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder in an agate mortar.[8]

    • Grind the mixture thoroughly until a fine, homogeneous powder is obtained.[10]

    • Transfer a portion of the mixture to the pellet die.

    • Press the powder under high pressure (e.g., 8-10 tons) for a few minutes to form a transparent or translucent pellet.[9]

  • FTIR Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Presentation

The following tables summarize the expected analytical data for this compound based on its structure and data from analogous compounds.

Table 2: Expected HPLC and LC-MS Data

ParameterExpected Value
HPLC Retention Time Dependent on the specific chromatographic conditions, but expected to be in the mid-range of the gradient.
[M+H]⁺ (m/z) 198.09
[M+Na]⁺ (m/z) 220.07
[M-H]⁻ (m/z) 196.07

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Note: These are predicted values and may vary slightly from experimental results.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic protons6.5 - 8.0m3H
-NH₂ protons~5.0s (broad)2H
-NH- proton~7.0t1H
-CH₂-N- proton~3.4q2H
-CH₂-O- proton~3.6t2H
-OH proton~4.5t1H
¹³C NMR Predicted Chemical Shift (ppm)
Aromatic carbons110 - 150
-CH₂-N- carbon~45
-CH₂-O- carbon~60

Table 4: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium
O-H stretch (alcohol)3200 - 3600Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
N-O stretch (nitro group)1500 - 1550 and 1300 - 1370Strong
C=C stretch (aromatic)1450 - 1600Medium
C-N stretch1250 - 1350Medium
C-O stretch1000 - 1250Strong

Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound and the interplay between the different analytical techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation sample This compound Sample dissolution Dissolution in Appropriate Solvent sample->dissolution filtration Filtration dissolution->filtration hplc HPLC Analysis filtration->hplc lcms LC-MS Analysis filtration->lcms nmr NMR Spectroscopy filtration->nmr ftir FTIR Spectroscopy filtration->ftir purity Purity Assessment hplc->purity mw_confirm Molecular Weight Confirmation lcms->mw_confirm structure_elucid Structural Elucidation nmr->structure_elucid functional_groups Functional Group Identification ftir->functional_groups final_report Comprehensive Characterization Report purity->final_report mw_confirm->final_report structure_elucid->final_report functional_groups->final_report

Caption: General workflow for the characterization of this compound.

Analytical_Technique_Interrelation cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_goal Final Goal hplc HPLC purity Purity & Quantification hplc->purity lcms LC-MS mw Molecular Weight lcms->mw fragmentation Fragmentation Pattern lcms->fragmentation nmr NMR ('H & '³C) connectivity Atom Connectivity & Chemical Environment nmr->connectivity ftir FTIR functional_groups Functional Groups ftir->functional_groups characterization Complete Structural Characterization purity->characterization mw->characterization fragmentation->characterization connectivity->characterization functional_groups->characterization

References

Application Note: HPLC Analysis of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-((2-Amino-4-nitrophenyl)amino)ethanol in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of dyes, pharmaceuticals, and other organic compounds. A reliable and accurate analytical method is crucial for its quantification in raw materials, in-process samples, and final products to ensure quality and purity. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on established principles for the analysis of similar aromatic nitro compounds and amino alcohols.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 6.8) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Sodium Hydroxide (NaOH): Analytical grade

  • This compound: Reference Standard (≥98% purity)

  • Phosphate Buffer (0.05 M, pH 6.8): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 6.8 with a dilute NaOH solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 0.05 M phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

The sample preparation will depend on the matrix. A general guideline for a solid sample is as follows:

  • Accurately weigh a representative amount of the sample.

  • Dissolve the sample in a suitable volume of mobile phase.

  • Sonication may be used to aid dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following is a summary of typical validation parameters and their expected results.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from blank and placebo
Retention Time Approximately 4.5 min

Results and Data Presentation

The linearity of the method is established by analyzing a series of standard solutions. The peak area is plotted against the concentration, and a linear regression analysis is performed.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50759.5
1001520.3

The precision of the method is determined by repeatedly injecting a standard solution and calculating the relative standard deviation (%RSD) of the peak areas.

ReplicatePeak Area (mAU*s)
1380.5
2381.2
3379.8
4380.9
5381.5
6380.1
Mean 380.67
%RSD 0.18%

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reagents Reagents & Standards MobilePhase Mobile Phase (ACN:Buffer) Reagents->MobilePhase Standards Standard Solutions (1-100 µg/mL) Reagents->Standards Injection Inject 10 µL Standards->Injection Sample Sample Preparation (Dissolve & Filter) Sample->Injection HPLC HPLC System (C18 Column, UV Detector) HPLC->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method Analytical Method cluster_parameters Key Parameters cluster_output Method Output Analyte This compound RP_HPLC Reversed-Phase HPLC Analyte->RP_HPLC is analyzed by UV_Detection UV Detection RP_HPLC->UV_Detection is coupled with Isocratic Isocratic Elution RP_HPLC->Isocratic utilizes Column C18 Column RP_HPLC->Column utilizes MobilePhase ACN / Buffer RP_HPLC->MobilePhase utilizes RetentionTime Retention Time RP_HPLC->RetentionTime yields Wavelength 254 nm UV_Detection->Wavelength is set at PeakArea Peak Area UV_Detection->PeakArea provides Concentration Concentration PeakArea->Concentration is proportional to

Caption: Logical relationships in the HPLC method for the target analyte.

Application Notes and Protocols for the Pharmaceutical Synthesis and Utilization of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential pharmaceutical applications of 2-((2-Amino-4-nitrophenyl)amino)ethanol. This compound, a substituted o-phenylenediamine, serves as a valuable intermediate in the synthesis of biologically active heterocyclic compounds, particularly benzimidazoles, which have shown promise in a range of therapeutic areas.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.

PropertyValueReference
Molecular Formula C8H11N3O3[1]
Molecular Weight 197.19 g/mol [1]
Appearance Not explicitly stated, likely a colored solid
Purity Commercially available up to 98%[1]
CAS Number 2871-01-4[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated nitroaniline with ethanolamine. A general yet informative procedure is outlined in U.S. Patent US5414128A, which describes the preparation of N-substituted nitro-p-phenylenediamines.[2]

Reaction Scheme:
Detailed Experimental Protocol: Synthesis of N1-(2-hydroxyethyl)-2-nitro-1,4-phenylenediamine

This protocol is adapted from the general method described in US Patent US5414128A.[2]

Materials:

  • 4-Fluoro-3-nitroaniline (1.0 mol, 156.11 g)

  • Ethanolamine (1.6 mol, 97.7 g)[2]

  • 50% Sodium hydroxide solution (0.8 mol, 64.0 g)[2]

  • Deionized water (500 mL)[2]

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, condenser, and temperature probe, combine 4-fluoro-3-nitroaniline (156 g, 1 mol) and ethanolamine (97.6 g, 1.6 mol) in 500 ml of water.[2]

  • Heat the mixture to 100°C with stirring. The color of the mixture is expected to change from yellow to red.[2]

  • Once the color change is observed, continuously add 50% strength sodium hydroxide solution (64 g, 0.8 mol) over 5 hours, maintaining the pH between 8.5 and 9.5.[2]

  • After the addition is complete, continue stirring the mixture at 100°C for an additional hour.[2]

  • Cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration and washed with 500 ml of water in several portions.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Expected Yield and Characterization:

While the patent does not provide a specific yield for this exact compound, similar reactions in the document suggest that good yields can be expected. The final product should be characterized by standard analytical techniques:

AnalysisExpected Results
Melting Point To be determined experimentally.
1H NMR Peaks corresponding to aromatic protons, methylene protons of the ethanolamine moiety, and amine protons.
13C NMR Resonances for aromatic carbons and aliphatic carbons of the ethanolamine side chain.
IR Spectroscopy Characteristic peaks for N-H stretching (amines), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C=C stretching (aromatic ring).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (197.19 g/mol ).

Application in Pharmaceutical Synthesis: A Precursor to Benzimidazole Derivatives

o-Phenylenediamines are key building blocks for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide spectrum of biological activities.[3][4] The title compound, being a substituted o-phenylenediamine, is a prime candidate for the synthesis of novel benzimidazole derivatives with potential therapeutic applications.

The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation).[3][5]

General Workflow for the Synthesis of Benzimidazole Derivatives:

G A This compound C Condensation (e.g., Phillips method) A->C B Carboxylic Acid (R-COOH) B->C D Substituted Benzimidazole Derivative C->D E Biological Evaluation (e.g., Anticancer, Antimicrobial assays) D->E F Lead Compound Identification E->F

Caption: Workflow for Benzimidazole Synthesis and Screening.

Potential Biological Activities of Derived Benzimidazoles

Benzimidazole derivatives synthesized from this compound are expected to exhibit a range of pharmacological activities.

Nitroaromatic compounds and benzimidazole derivatives have demonstrated significant anticancer properties.[6][7][8] The presence of the nitro group can enhance the cytotoxic effects against various cancer cell lines.[6]

Derivative ClassCancer Cell LineIC50 (µM)Reference
N-(4'-nitrophenyl)-l-prolinamideA549 (Lung)>100 (95.41% inhibition at 100 µM)[6]
N-(4'-nitrophenyl)-l-prolinamideHCT-116 (Colon)>100 (93.33% inhibition at 100 µM)[6]
Dibenzocyclooctatetraene derivativeMultiple human tumor cell linesGI50 1.38–1.45[6]
N-substituted benzimidazole acrylonitrile hybridsHepG-2 (Liver)7.5 (for compound 105j)[7][9]

The benzimidazole scaffold is a well-known pharmacophore in antimicrobial drug discovery.[3][6] The nitro group can also contribute to antimicrobial action through reductive activation within microbial cells.[6]

Derivative ClassMicroorganismMIC (µg/mL)Reference
Nitro-containing moleculesStaphylococcus aureus15.6–62.5[10]
Nitro-containing moleculesCandida sp.15.6–62.5[10]

Signaling Pathways in Anticancer Action

Derivatives of nitrodiphenylamines and benzimidazoles have been implicated in the modulation of key signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK/ERK pathways.[6] Inhibition of these pathways can lead to a reduction in cancer cell proliferation and survival.

Potential Inhibition of NF-κB and MAPK/ERK Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS Cytokine Receptor Cytokine Receptor IKK IKK Cytokine Receptor->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Gene Transcription Gene Transcription ERK_n->Gene Transcription NF-κB_n->Gene Transcription Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->MEK Inhibition Benzimidazole Derivative->IKK Inhibition

References

Application Notes and Protocols: Synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction mechanism for the formation of 2-((2-Amino-4-nitrophenyl)amino)ethanol, along with comprehensive experimental protocols and comparative quantitative data for analogous reactions.

Introduction

The synthesis of this compound is a process of significant interest in medicinal chemistry and materials science due to the versatile functional groups present in the molecule. The core of this synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.[1] The presence of electron-withdrawing nitro groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.[2][3] This document outlines a plausible and efficient two-step synthetic route starting from 2,4-dinitrochlorobenzene and ethanolamine, followed by a selective reduction of one nitro group.

Reaction Mechanism

The formation of this compound can be achieved through a two-step process:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Reaction of 2,4-dinitrochlorobenzene with ethanolamine to form 2-((2,4-dinitrophenyl)amino)ethanol.

  • Step 2: Selective Reduction : Selective reduction of the ortho-nitro group of 2-((2,4-dinitrophenyl)amino)ethanol to an amino group.

Step 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism proceeds in two main stages:

  • Nucleophilic Attack : The amino group of ethanolamine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom on the 2,4-dinitrochlorobenzene ring. This is typically the rate-determining step.[3]

  • Formation of Meisenheimer Complex : This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The strong electron-withdrawing nitro groups at the ortho and para positions are essential for stabilizing this intermediate by delocalizing the negative charge.

  • Departure of Leaving Group : The aromaticity of the ring is restored by the elimination of the chloride ion (leaving group), yielding the substitution product, 2-((2,4-dinitrophenyl)amino)ethanol.

Figure 1: SNAr mechanism for the formation of 2-((2,4-dinitrophenyl)amino)ethanol.

Step 2: Selective Reduction of the Ortho-Nitro Group

The selective reduction of the ortho-nitro group in the presence of the para-nitro group can be challenging but is achievable using specific reducing agents. The ortho-nitro group is often more sterically hindered, but its proximity to the amino-ethanol substituent can influence its reactivity. Reagents like sodium sulfide or ammonium sulfide are commonly used for the partial reduction of dinitrophenols and related compounds.

Figure 2: Selective reduction to form the final product.

Experimental Protocols

The following protocols are based on established procedures for similar SNAr reactions and selective nitro reductions.

Protocol 1: Synthesis of 2-((2,4-Dinitrophenyl)amino)ethanol

  • Materials and Reagents :

    • 2,4-Dinitrochlorobenzene (DNCB)

    • Ethanolamine

    • Ethanol (Solvent)

    • Triethylamine (Base)

    • Deionized water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure :

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitrochlorobenzene (1.0 eq) in ethanol (10 mL per gram of DNCB).

    • Add ethanolamine (1.2 eq) to the solution, followed by triethylamine (1.5 eq) to act as an acid scavenger.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine solution (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Materials and Reagents :

    • 2-((2,4-Dinitrophenyl)amino)ethanol

    • Ammonium chloride (NH₄Cl)

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Methanol

    • Deionized water

    • Round-bottom flask, magnetic stirrer, heating mantle.

  • Procedure :

    • In a 250 mL round-bottom flask, prepare a solution of ammonium chloride (5.0 eq) in deionized water.

    • Add 2-((2,4-dinitrophenyl)amino)ethanol (1.0 eq) dissolved in a minimal amount of methanol to the aqueous ammonium chloride solution.

    • Heat the mixture to 60-70 °C with stirring.

    • In a separate beaker, dissolve sodium sulfide nonahydrate (2.5 eq) in deionized water.

    • Add the sodium sulfide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 60-70 °C. A color change should be observed.

    • After the addition is complete, continue stirring at the same temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Quantitative Data

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineNitromethane25--[4]
AnilineEthanolReflux1-[5]
Ethylene Glycol-656~95[6]
HydrazineEthanolReflux1Good[7]

Note: The table presents data from similar, but not identical, reactions. Yields are highly dependent on specific reaction conditions and purification methods.

Experimental Workflow Visualization

The overall experimental process can be visualized as a sequential workflow, from initial reaction setup to final product purification.

Experimental_Workflow cluster_synthesis Step 1: Synthesis of Intermediate cluster_workup1 Workup and Purification 1 cluster_reduction Step 2: Selective Reduction cluster_workup2 Workup and Purification 2 A Dissolve DNCB in Ethanol B Add Ethanolamine and Triethylamine A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Solvent Evaporation D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Recrystallization/Chromatography G->H I Dissolve Intermediate and NH₄Cl H->I Intermediate Product J Heat to 60-70°C I->J K Add Na₂S Solution J->K L Stir for 1-2 hours K->L M Cool in Ice Bath L->M N Vacuum Filtration M->N O Recrystallization N->O P Characterization (NMR, MS, etc.) O->P

Figure 3: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and data for the synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol derivatives. These compounds are of interest in medicinal chemistry and drug development due to their structural motifs, which are present in various biologically active molecules. The following protocols are based on established synthetic methodologies for related compounds and provide a framework for the preparation and characterization of these derivatives.

Physicochemical and Characterization Data

A summary of the key physicochemical properties of a closely related compound, 2-((4-Amino-2-nitrophenyl)amino)ethanol, is provided below for reference. This data is crucial for the identification and characterization of the synthesized products.

PropertyValue
Molecular Formula C₈H₁₁N₃O₃[1]
Molecular Weight 197.194 g/mol [1]
Purity Typically ≥98%[1]
Appearance Yellowish solid
InChI Key GZGZVOLBULPDFD-UHFFFAOYSA-N[1]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, 2-((2-Nitrophenyl)amino)ethanol, followed by the selective reduction of the nitro group to an amino group.

Part 1: Synthesis of 2-((2-Nitrophenyl)amino)ethanol

This protocol is adapted from the synthesis of a related compound and involves the nucleophilic substitution of a chlorine atom on a nitroaromatic ring with 2-aminoethanol.[2]

Materials:

  • 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)[2]

  • 2-aminoethanol (116.3 g, 1.904 mol)[2]

  • n-Butanol (nBuOH) (400 mL)[2]

  • Deionized water

  • Diethyl ether

  • Brine solution

Procedure:

  • A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.[2]

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically monitored by TLC until the starting material is consumed).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • The crude 2-((2-Nitrophenyl)amino)ethanol can be purified by column chromatography on silica gel.

Part 2: Reduction of the Nitro Group

The second step involves the selective reduction of the nitro group of 2-((2-Nitrophenyl)amino)ethanol to yield the desired this compound. Several methods can be employed for this reduction.

This method is adapted from the partial reduction of dinitrophenols.[3]

Materials:

  • 2-((2-Nitrophenyl)amino)ethanol

  • Sodium sulfide (Na₂S)

  • Ammonium chloride (NH₄Cl)

  • Concentrated aqueous ammonia

  • Water

  • Glacial acetic acid

Procedure:

  • A mixture of 2-((2-Nitrophenyl)amino)ethanol, water, ammonium chloride, and concentrated aqueous ammonia is prepared in a three-necked flask equipped with a stirrer and a thermometer.[3]

  • The mixture is heated to approximately 85°C.[3]

  • The heat source is removed, and the mixture is allowed to cool.

  • Once the temperature reaches 70°C, portions of sodium sulfide are added at regular intervals, maintaining the temperature between 80-85°C.[3]

  • After the addition is complete, the mixture is heated at 85°C for an additional 15 minutes and then filtered hot.[3]

  • The filtrate is cooled to allow for crystallization of the product.

  • The crude product is collected by filtration and can be recrystallized from hot water after acidification with glacial acetic acid to yield the purified this compound.[3]

This method utilizes hydrazine hydrate in the presence of a catalyst.[4]

Materials:

  • 2-((2-Nitrophenyl)amino)ethanol

  • Hydrazine hydrate

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Activated carbon

  • Solvent (e.g., ethanol)

Procedure:

  • A mixture of 2-((2-Nitrophenyl)amino)ethanol, a suitable solvent, and the catalyst (a combination of ferric chloride hexahydrate and activated carbon) is heated to 70-80°C.[4]

  • Hydrazine hydrate is added dropwise to the reaction mixture.[4]

  • The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated, and the crude product is purified by recrystallization.

Visualized Experimental Workflow and Logic

The following diagrams illustrate the synthetic pathway and the logical flow of the experimental procedures.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Precursor cluster_part2 Part 2: Reduction of Nitro Group A 1-chloro-2-nitrobenzene + 2-aminoethanol B Reaction in n-Butanol (Reflux) A->B Heat C Work-up & Purification B->C Cooling, Extraction D 2-((2-Nitrophenyl)amino)ethanol C->D E 2-((2-Nitrophenyl)amino)ethanol F Reduction Reaction (e.g., Na2S or Hydrazine Hydrate) E->F Reducing Agent G Purification F->G Filtration, Recrystallization H This compound G->H

Caption: Synthetic workflow for this compound.

Reduction_Decision_Tree Start Start: 2-((2-Nitrophenyl)amino)ethanol Method_A Method A: Sodium Sulfide Reduction Start->Method_A Method_B Method B: Hydrazine Hydrate Reduction Start->Method_B Considerations_A Considerations: - Readily available reagents - Temperature control is critical Method_A->Considerations_A Considerations_B Considerations: - Milder conditions - Requires catalyst Method_B->Considerations_B End_Product End Product: This compound Considerations_A->End_Product Considerations_B->End_Product

Caption: Decision tree for the nitro group reduction step.

References

Application of 2-((2-Amino-4-nitrophenyl)amino)ethanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors. This document provides detailed application notes and protocols for the use of 2-((2-Amino-4-nitrophenyl)amino)ethanol as a key building block in the synthesis of pyrimidine-based kinase inhibitors, with a focus on potential applications against Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.

Synthetic Strategy Overview

The primary synthetic route for incorporating this compound into a kinase inhibitor scaffold involves a nucleophilic aromatic substitution (SNAr) reaction with a di- or tri-substituted chloropyrimidine. The amino groups of this compound act as nucleophiles, displacing a chlorine atom on the pyrimidine ring to form a stable carbon-nitrogen bond. The resulting intermediate can then be further functionalized through subsequent reactions, such as another SNAr reaction or a Suzuki coupling, to generate a library of diverse kinase inhibitors.

G cluster_0 Synthesis of Pyrimidine-Based Kinase Inhibitors Start This compound Reagent 2,4-Dichloropyrimidine Reaction1 Nucleophilic Aromatic Substitution (SNAr) Intermediate N-(2-((2-hydroxyethyl)amino)-5-nitrophenyl)pyrimidin-4-amine Intermediate Reaction2 Further Functionalization (e.g., Suzuki Coupling, another SNAr) FinalProduct Library of Kinase Inhibitors

Experimental Protocols

Protocol 1: Synthesis of a Pyrimidine Intermediate via SNAr Reaction

This protocol describes the initial reaction between this compound and 2,4-dichloropyrimidine.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous ethanol or isopropanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (or isopropanol) to a concentration of approximately 0.1 M.

  • Add 2,4-dichloropyrimidine (1.1 eq) to the solution.

  • Add triethylamine (2.5 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the monosubstituted pyrimidine intermediate. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized kinase inhibitor compounds

  • Target kinase (e.g., EGFR, Aurora A)

  • Substrate for the target kinase

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Incubate the plate at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the inhibitory activities (IC50 values) of representative pyrimidine-based inhibitors against EGFR and Aurora kinases. It is important to note that these are examples of structurally related compounds, and the actual IC50 values for derivatives of this compound would need to be determined experimentally.

Compound ClassTarget KinaseIC50 (nM)Reference Compound
Pyrimidine-basedEGFR (wild-type)3.27 µM4H-benzo[h]chromene derivative[1]
Pyrimidine-basedEGFR (T790M mutant)1.92 µM4H-benzo[h]chromene derivative[1]
Pyrimidine-basedAurora A9.3Nitroxide labeled pyrimidine[2]
Pyrimidine-basedAurora B2.8Nitroxide labeled pyrimidine[2]
Pyrimidine-basedSCLC cell lines (high-MYC)< 200Pyrimidine-based derivative[3]

Signaling Pathways

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR Dimerization Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor Pyrimidine-based Inhibitor

G cluster_1 Aurora Kinase in Mitosis G2 G2 Phase M Mitosis AuroraA Aurora A AuroraB Aurora B Centrosome Centrosome Maturation, Spindle Assembly Chromosome Chromosome Segregation, Cytokinesis Inhibitor Pyrimidine-based Inhibitor

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of pyrimidine-based kinase inhibitors. The straightforward SNAr chemistry allows for its efficient incorporation into the pyrimidine core, providing a platform for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The resulting compounds have the potential to target key oncogenic kinases such as EGFR and Aurora kinases, offering promising avenues for the development of novel anti-cancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this building block in their drug discovery programs.

References

Application Notes and Protocols for the Purification of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-((2-Amino-4-nitrophenyl)amino)ethanol, a key intermediate in various synthetic applications. The following sections outline common purification techniques, including recrystallization and column chromatography, to achieve high purity of the target compound.

Introduction

This compound is a substituted aromatic ethanolamine derivative. Its purification is crucial to remove unreacted starting materials, by-products, and other impurities that can interfere with subsequent reactions or biological assays. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document provides standardized protocols for common laboratory-scale purification techniques.

Data Presentation

While specific quantitative data for the solubility and purification efficiency of this compound is not extensively available in the public domain, the following tables provide general guidance for solvent selection in recrystallization and column chromatography based on established principles for similar aromatic nitro and amino compounds.

Table 1: Common Solvents for Recrystallization

This table provides a list of common solvents and solvent systems used for the recrystallization of organic compounds, ordered by polarity. The selection of an appropriate solvent is critical for effective purification.

Solvent/Solvent SystemBoiling Point (°C)PolarityGeneral Application Notes
Water100HighSuitable for polar compounds. A detailed procedure for the similar compound 2-amino-4-nitrophenol uses hot water for recrystallization.[1]
Ethanol/WaterVariableMedium-HighA versatile mixed-solvent system that can be fine-tuned for optimal solubility. Often effective for compounds with moderate polarity.[2]
Methanol/WaterVariableMedium-HighSimilar to ethanol/water, used for crystallization of related nitrophenyl ethanolamine compounds.
Ethanol78MediumA good starting point for many organic compounds.
Acetone56MediumA strong polar aprotic solvent.
Ethyl Acetate77Medium-LowA moderately polar solvent, often used in combination with a non-polar solvent.
Dichloromethane (DCM)40LowA common solvent for extraction and can be used for chromatography.
Heptane/Ethyl AcetateVariableLowA common non-polar/polar solvent mixture for recrystallization and chromatography.
Hexane/Ethyl AcetateVariableLowSimilar to heptane/ethyl acetate, widely used for chromatography.[3]

Table 2: General Strategy for Column Chromatography Mobile Phase Selection

This table outlines a general approach to selecting a mobile phase for the purification of this compound using silica gel chromatography. The separation of aromatic nitro compounds is often achieved using a mixture of a non-polar and a polar solvent.[3][4]

StepMobile Phase CompositionRationale
1100% Hexane or HeptaneStart with a non-polar solvent to check if the compound or impurities are highly non-polar.
210-20% Ethyl Acetate in Hexane/HeptaneGradually increase the polarity to start eluting the compound. The more polar amino and hydroxyl groups will require a more polar mobile phase for elution from the silica gel.[3]
330-50% Ethyl Acetate in Hexane/HeptaneThis range is often effective for compounds of moderate polarity. Adjust the ratio based on the TLC results to achieve good separation between the desired product and impurities.
460-100% Ethyl Acetate or add MethanolFor highly polar impurities or if the product is strongly retained on the column, a more polar solvent system may be necessary.

Experimental Protocols

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a hot versus a cold solvent.

This protocol is a good starting point, given the structural similarity to 2-amino-4-nitrophenol, which is recrystallized from hot water.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Water or ethanol are good initial candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

This method is useful when no single solvent has the ideal solubility characteristics.

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent, e.g., ethanol) and one in which it is insoluble (the "bad" solvent, e.g., water).

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent (ethanol).

  • Inducing Crystallization: While the solution is still hot, add the "bad" solvent (water) dropwise until the solution becomes cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents in the same proportion.

  • Drying: Dry the purified crystals.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[4][5][6]

  • Stationary Phase: Use silica gel (60-120 mesh or 100-200 mesh) as the stationary phase.[3]

  • Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.[3] Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (low polarity). Pour the slurry into a chromatography column and allow it to pack uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column. Alternatively, carefully load the concentrated sample solution directly onto the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Drying wash->dry pure_product Purified Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel Slurry load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

References

Application Notes and Protocols for the Synthesis of Azo Dyes via Reaction of 2-((2-Amino-4-nitrophenyl)amino)ethanol with Diazonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes derived from the reaction of 2-((2-amino-4-nitrophenyl)amino)ethanol with various diazonium salts. The resulting azo compounds have potential applications as disperse dyes for synthetic fibers, pH indicators, and as scaffolds in medicinal chemistry due to the presence of the pharmacologically relevant nitro and amino functionalities.

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their synthesis is a cornerstone of color chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[2] The structural diversity of both the diazo and coupling components allows for the fine-tuning of the resulting dye's color, solubility, and other physicochemical properties.[3]

The title compound, this compound, serves as the coupling component in this context. Its reaction with a variety of diazonium salts, generated from different aromatic amines, can lead to a library of novel azo dyes with a range of colors and potential biological activities.

General Reaction Scheme

The overall synthetic strategy involves two key stages:

  • Diazotization of a Primary Aromatic Amine: An aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.[4]

  • Azo Coupling: The freshly prepared diazonium salt is then reacted with the coupling component, this compound, under controlled pH and temperature conditions to yield the final azo dye.

The general chemical transformation is depicted in the reaction scheme below.

Azo Dye Synthesis Reaction cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Ar-NH2 Aromatic Amine DiazoniumSalt Ar-N2+ Cl- (Diazonium Salt) Ar-NH2->DiazoniumSalt Reagents1 NaNO2, HCl 0-5 °C AzoDye Azo Dye Product DiazoniumSalt->AzoDye CouplingComponent This compound CouplingComponent->AzoDye Controlled pH

Figure 1: General reaction scheme for the synthesis of azo dyes.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of azo dyes from this compound. Researchers should note that optimization of reaction conditions may be necessary for specific aromatic amines and desired product yields.

Protocol 1: Diazotization of Aromatic Amines

This protocol outlines the preparation of the diazonium salt from a generic primary aromatic amine.

Materials:

  • Primary Aromatic Amine (e.g., aniline, p-toluidine, etc.)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve the chosen primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and distilled water (5 mL).

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in distilled water (5 mL) and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol details the coupling of the freshly prepared diazonium salt with this compound.

Materials:

  • Freshly prepared Diazonium Salt Solution (from Protocol 1)

  • This compound

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ethanol or other suitable solvent for recrystallization

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve this compound (0.01 mol) in a suitable solvent (e.g., a mixture of ethanol and water). The solubility can be aided by the addition of a small amount of acid or base, depending on the specific reaction conditions.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component.

  • Maintain the pH of the reaction mixture within a weakly acidic to neutral range (pH 4-7) by the controlled addition of a sodium acetate solution or a dilute sodium hydroxide solution.

  • A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified dye in a vacuum oven at a moderate temperature.

Data Presentation

The following table summarizes representative quantitative data for a series of hypothetical azo dyes synthesized from this compound and various diazonium salts. These values are illustrative and based on typical results reported for similar azo dye syntheses.

Aromatic Amine Used for Diazotization Product Color Yield (%) Melting Point (°C) λmax (nm) in Ethanol
AnilineOrange-Red75-85180-185480
p-ToluidineRed80-90195-200495
p-AnisidineDeep Red78-88190-195510
p-ChloroanilineReddish-Brown70-80205-210490

Characterization of Synthesized Azo Dyes

The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectra are expected to show characteristic absorption bands for the N=N stretching vibration (typically in the range of 1400–1500 cm⁻¹), as well as bands corresponding to the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹), N-H and O-H stretching vibrations.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectra will provide information on the number and types of protons in the molecule, confirming the aromatic and aliphatic regions of the structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra, recorded in a suitable solvent like ethanol or DMSO, will show the maximum absorption wavelength (λmax), which corresponds to the color of the dye.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized azo dyes, further confirming their identity.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of the azo dyes.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Diazotization Diazotization of Aromatic Amine Coupling Azo Coupling with This compound Diazotization->Coupling Filtration Filtration and Washing Coupling->Filtration Recrystallization Recrystallization Filtration->Recrystallization FTIR FT-IR Spectroscopy Recrystallization->FTIR NMR NMR Spectroscopy Recrystallization->NMR UVVis UV-Vis Spectroscopy Recrystallization->UVVis MS Mass Spectrometry Recrystallization->MS

Figure 2: Experimental workflow for azo dye synthesis and characterization.

Potential Applications in Drug Development

Azo compounds are not only important as dyes but have also attracted significant interest in medicinal chemistry. They have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The synthesized azo dyes, incorporating the nitroaniline moiety, could be screened for their potential as novel therapeutic agents. The presence of the hydroxyl and secondary amine groups also offers sites for further chemical modification to optimize their pharmacological properties.

Disclaimer: The protocols and data presented in these application notes are for informational and research purposes only. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The safety and toxicity of the synthesized compounds have not been established.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, 2-aminoethanol acts as the nucleophile, attacking an activated aromatic ring such as 1-chloro-2,4-dinitrobenzene. The electron-withdrawing nitro groups on the aromatic ring activate it for nucleophilic attack. The reaction involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of a leaving group (e.g., chloride).[1][2]

Q2: I am experiencing very low or no yield of the desired product. What are the potential causes?

Several factors could contribute to low or no product yield. These can be broadly categorized as issues with reagents, reaction conditions, or competing side reactions. A systematic approach to troubleshooting these issues is recommended.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be used to separate the starting material (e.g., 1-chloro-2,4-dinitrobenzene), the product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction.

Q4: What are the common impurities I might encounter, and how can I remove them?

Common impurities can include unreacted starting materials (1-chloro-2,4-dinitrobenzene and 2-aminoethanol), and potential side products. Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a pure product.[3]

Q5: The isolated product is a dark-colored oil instead of a solid. What could be the reason?

The presence of impurities often leads to the product being an oil rather than a solid, as they can disrupt the crystal lattice formation. Residual solvent can also prevent solidification.[4] Purification by column chromatography is recommended to remove these impurities.

Troubleshooting Guide

Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Inactive Reactants - Verify the purity and identity of starting materials (1-chloro-2,4-dinitrobenzene and 2-aminoethanol) using appropriate analytical techniques (e.g., NMR, melting point).- Use fresh, high-purity reagents.
Suboptimal Reaction Temperature - Ensure the reaction is conducted at the appropriate temperature. For many SNAr reactions, gentle heating may be required to overcome the activation energy barrier. However, excessively high temperatures can lead to byproduct formation.
Incorrect Solvent - The choice of solvent is crucial. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often effective for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[5]
Presence of Water - Ensure all glassware is thoroughly dried and use anhydrous solvents if possible, as water can compete with the aminoethanol as a nucleophile, leading to the formation of 2,4-dinitrophenol.
Inadequate Mixing - Ensure efficient stirring of the reaction mixture to promote contact between the reactants.
Formation of Side Products
Side Product Potential Cause Mitigation Strategy
2,4-Dinitrophenol Reaction with residual water in the solvent or on the glassware.Use anhydrous solvents and ensure all glassware is properly dried before use.
Di-substituted Product The newly formed secondary amine of the product is also nucleophilic and can react with another molecule of the starting aryl halide.Use a slight excess of the 2-aminoethanol to favor the formation of the mono-substituted product.
Products from Reaction with Solvent Some solvents can participate in side reactions, especially at elevated temperatures.Choose a relatively inert solvent for the reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene in a suitable polar aprotic solvent (e.g., ethanol or DMF).

  • Addition of Nucleophile: To this solution, add 2-aminoethanol. A slight excess of the amine can be used to ensure complete consumption of the aryl halide.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The product may precipitate out of the solution upon cooling or after the addition of water.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure this compound.

Data Presentation

Table 1: Factors Affecting the Rate of Nucleophilic Aromatic Substitution
Factor Effect on Reaction Rate Reason
Electron-withdrawing groups on the aromatic ring IncreaseStabilize the negatively charged Meisenheimer complex intermediate.[2]
Leaving Group F > Cl ≈ Br > IThe rate-determining step is the attack of the nucleophile, not the departure of the leaving group. More electronegative halogens make the carbon atom more electrophilic.[1]
Solvent Polar aprotic solvents are generally preferred.They enhance the reactivity of the nucleophile.[5]
Nucleophile Strength Stronger nucleophiles react faster.A higher concentration of negative charge or greater polarizability increases nucleophilicity.[5]

Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of Product check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Solvent, Time) start->check_conditions check_impurities Analyze for Side Products (TLC, NMR) start->check_impurities reagent_issue Impure or Incorrect Stoichiometry check_reagents->reagent_issue condition_issue Suboptimal Conditions check_conditions->condition_issue impurity_issue Side Reactions Occurring check_impurities->impurity_issue reagent_issue->check_conditions No solution_reagents Use Pure Reagents and Correct Ratios reagent_issue->solution_reagents Yes condition_issue->check_impurities No solution_conditions Optimize Temperature, Solvent, and Reaction Time condition_issue->solution_conditions Yes solution_impurities Modify Conditions to Minimize Side Reactions (e.g., use anhydrous solvent) impurity_issue->solution_impurities Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

Logical_Relationships yield Product Yield temp Reaction Temperature temp->yield Increases (up to a point) solvent Solvent Polarity (Aprotic) solvent->yield Increases nucleophile Nucleophile Concentration nucleophile->yield Increases ewg Electron-Withdrawing Groups ewg->yield Increases leaving_group Leaving Group Ability (F > Cl > Br > I) leaving_group->yield Increases

Caption: Relationship between reaction parameters and product yield.

References

Technical Support Center: Synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol.

Plausible Synthetic Pathway

A common and logical route for the synthesis of this compound is through the nucleophilic aromatic substitution of 2-chloro-5-nitroaniline with ethanolamine. The electron-withdrawing nitro group facilitates the substitution of the chloro group by the amine of ethanolamine.

reaction_pathway 2-chloro-5-nitroaniline 2-Chloro-5-nitroaniline product This compound 2-chloro-5-nitroaniline->product Base, Solvent Heat ethanolamine Ethanolamine ethanolamine->product

Caption: Proposed synthetic route for this compound.

Experimental Protocol

This protocol is a general guideline based on established methodologies for similar N-alkylation reactions. Optimization may be required to achieve desired yields and purity.

Materials:

  • 2-Chloro-5-nitroaniline

  • Ethanolamine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-nitroaniline (1.0 equivalent), potassium carbonate (1.5 equivalents), and DMF.

  • Addition of Reagent: While stirring the mixture, add ethanolamine (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Troubleshooting and FAQs

Low or No Product Yield

Q1: My reaction resulted in a very low yield of the desired product. What are the potential causes and how can I improve the yield?

A1: Low yields can be attributed to several factors. Due to the electron-withdrawing nature of the nitro group, the aniline nitrogen in the starting material has reduced nucleophilicity, which can lead to a slow or incomplete reaction.[1] Consider the following to improve your yield:

  • Reaction Time and Temperature: The reaction may need more time or a higher temperature to proceed to completion. Use TLC to monitor the reaction and determine the optimal duration and temperature. Be cautious, as excessively high temperatures can lead to side product formation.[2]

  • Choice of Base: A suitable base is often necessary to facilitate the reaction. If you are not using a base or are using a weak one, consider a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate.[2]

  • Solvent: The choice of solvent is crucial. A polar aprotic solvent like DMF or DMSO is generally preferred for this type of N-alkylation as they can help stabilize charged intermediates and increase the reaction rate.[2]

  • Purity of Starting Materials: Ensure that your 2-chloro-5-nitroaniline and ethanolamine are pure. Impurities can interfere with the reaction.

Side Product Formation

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A2: The most common side product is the N,N-dialkylated product, where a second molecule of 2-chloro-5-nitroaniline reacts with the nitrogen of the already formed product. To minimize this:

  • Stoichiometry of Reactants: Use a molar excess of ethanolamine relative to 2-chloro-5-nitroaniline. A 1.5:1 to 2:1 molar ratio of ethanolamine to the aniline derivative is a good starting point.

  • Slow Addition of the Limiting Reagent: Adding the 2-chloro-5-nitroaniline slowly to the reaction mixture containing ethanolamine can help maintain a low concentration of the aniline, thus disfavoring the second alkylation.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation, though this may require a longer reaction time.[1]

Purification Challenges

Q3: I am having difficulty purifying the final product. What are some recommended purification strategies?

A3: If standard extraction and precipitation are insufficient, column chromatography is the most effective method for purifying the product from starting materials and side products.

  • Column Chromatography: Use silica gel as the stationary phase. A gradient elution system starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) should effectively separate the components.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can further enhance purity.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key reaction parameters and their expected impact on the synthesis of this compound, based on general principles of N-alkylation of nitroanilines.[1][2]

ParameterCondition 1Condition 2Condition 3Expected Outcome and Remarks
Molar Ratio (Aniline:Ethanolamine) 1 : 1.21 : 1.51 : 2Increasing the excess of ethanolamine should decrease the formation of the di-alkylated product, improving purity.
Base NoneTriethylamine (1.2 eq)K₂CO₃ (1.5 eq)The use of a base is expected to increase the reaction rate and yield. K₂CO₃ is generally more effective than triethylamine.
Solvent TolueneAcetonitrileDMF / DMSOPolar aprotic solvents like DMF and DMSO are generally preferred for their ability to dissolve reactants and stabilize intermediates.
Temperature Room Temp.60-80 °C80-120 °CHigher temperatures generally increase the reaction rate, but may also lead to more side products. Optimization is key.

Troubleshooting Workflow

troubleshooting_workflow start Reaction Complete check_yield Check Yield and Purity (TLC/LC-MS) start->check_yield low_yield Low Yield check_yield->low_yield Low good_yield Good Yield, Impure check_yield->good_yield Good, but Impure pure_product Pure Product check_yield->pure_product Good and Pure optimize_conditions Increase Temp/Time Use Stronger Base Change Solvent low_yield->optimize_conditions Troubleshoot check_sm Check Purity of Starting Materials low_yield->check_sm Troubleshoot optimize_stoichiometry Adjust Stoichiometry (Excess Ethanolamine) good_yield->optimize_stoichiometry Minimize Side Products purify Column Chromatography Recrystallization good_yield->purify Purify end End pure_product->end optimize_conditions->start Retry check_sm->start Retry optimize_stoichiometry->start Retry purify->pure_product

Caption: A workflow for troubleshooting the synthesis of this compound.

References

Identification of byproducts in 2-((2-Amino-4-nitrophenyl)amino)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common starting materials and reaction type for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common starting materials are either 2,4-dinitrochlorobenzene and ethanolamine, or 2-chloro-5-nitroaniline and ethanolamine. The nitro groups on the aromatic ring activate it towards nucleophilic attack by the amine group of ethanolamine.

Q2: My reaction is complete, but I have a significant amount of an unexpected, higher molecular weight byproduct. What could it be?

A common issue in reactions involving ethanolamine is the potential for di-substitution, where two molecules of the nitroaromatic starting material react with one molecule of ethanolamine. This can occur at both the amino and hydroxyl groups of ethanolamine, leading to the formation of a diether, di-amine, or mixed ether-amine byproduct. The likelihood of these byproducts increases with higher temperatures and a high ratio of the nitroaromatic starting material to ethanolamine.

Another possibility, particularly when using 2,4-dinitrochlorobenzene, is the formation of product dimers, similar to aniline dimer formation observed in related reactions. These dimers can arise from the self-condensation of the product or reaction with starting materials.

Q3: I am observing a byproduct with a similar mass to my product, but it has different chromatographic and spectroscopic properties. What could this be?

This could be an isomer of the desired product. If you are starting with 2-chloro-5-nitroaniline, there is a possibility of substitution at a different position on the aromatic ring, although substitution at the 2-position is generally favored due to the electronic effects of the nitro and amino groups.

Another possibility is O-alkylation instead of N-alkylation, where the hydroxyl group of ethanolamine acts as the nucleophile instead of the amino group. This would result in the formation of 2-((2-amino-4-nitrophenyl)oxy)ethanamine. The formation of this byproduct can be influenced by the reaction conditions, such as the choice of solvent and base.

Q4: My yield is low, and the reaction mixture is a complex mess. How can I improve the selectivity and yield of the desired product?

To improve the yield and selectivity of this compound, consider the following troubleshooting steps:

  • Control of Stoichiometry: Use a slight excess of ethanolamine to favor mono-substitution and minimize di-substitution byproducts.

  • Reaction Temperature: Maintain a moderate reaction temperature. High temperatures can lead to the formation of multiple byproducts.

  • Choice of Base: The choice of base can influence the selectivity between N- and O-alkylation. A non-nucleophilic, sterically hindered base may favor N-alkylation.

  • Solvent: The polarity of the solvent can affect the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are often used for SNAr reactions.

  • Purification: Effective purification is crucial. Column chromatography is often necessary to separate the desired product from closely related byproducts and unreacted starting materials.

Q5: What analytical techniques are best suited for identifying byproducts in this synthesis?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct identification:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the components of the reaction mixture and assessing the purity of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, which is crucial for identifying potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated byproducts, allowing for unambiguous identification.

  • Infrared (IR) Spectroscopy: Can help identify the functional groups present in the byproducts.

Summary of Potential Byproducts

Byproduct NamePotential Starting MaterialFormation PathwayMethod of Identification
Di-substituted Product 2,4-Dinitrochlorobenzene or 2-Chloro-5-nitroanilineReaction of two molecules of the starting material with one molecule of ethanolamine.LC-MS (higher molecular weight), NMR
Product Dimer 2,4-DinitrochlorobenzeneSelf-condensation of the product or reaction with starting material.LC-MS (approximately double the molecular weight of the product), NMR
Isomeric Product 2-Chloro-5-nitroanilineSubstitution at an alternative position on the aromatic ring.HPLC (different retention time), NMR (different chemical shifts and coupling patterns)
O-Alkylated Byproduct 2,4-Dinitrochlorobenzene or 2-Chloro-5-nitroanilineNucleophilic attack by the hydroxyl group of ethanolamine.LC-MS (same molecular weight as the product), NMR, IR (presence of primary amine)
2,4-Dinitrophenol 2,4-DinitrochlorobenzeneHydrolysis of the starting material if water is present.HPLC, comparison with a standard

Experimental Protocols

Synthesis of this compound

This is a general procedure and may require optimization.

Starting Materials:

  • 2-Chloro-5-nitroaniline

  • Ethanolamine

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Potassium Carbonate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitroaniline in DMF.

  • Add potassium carbonate to the solution.

  • Add a slight excess of ethanolamine dropwise to the stirred mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Analytical Method for Byproduct Identification

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD)

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the product and potential byproducts (e.g., 254 nm and 365 nm).

LC-MS Conditions:

  • Use the same HPLC conditions as above.

  • Ionization Mode: Positive ESI mode is typically suitable for these compounds.

  • Mass Range: Scan a mass range that includes the expected molecular weights of the product and potential byproducts.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-Chloro-5-nitroaniline 2-Chloro-5-nitroaniline SNAr Reaction SNAr Reaction 2-Chloro-5-nitroaniline->SNAr Reaction Ethanolamine Ethanolamine Ethanolamine->SNAr Reaction This compound This compound SNAr Reaction->this compound Byproducts Byproducts SNAr Reaction->Byproducts

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_byproducts Potential Byproducts Reaction Mixture Reaction Mixture Di-substitution Di-substitution Reaction Mixture->Di-substitution Excess Starting Material High Temperature O-Alkylation O-Alkylation Reaction Mixture->O-Alkylation Reaction at OH group Dimerization Dimerization Reaction Mixture->Dimerization Self-Condensation Isomerization Isomerization Reaction Mixture->Isomerization Alternative Substitution

Caption: Potential byproduct formation pathways.

Analytical_Workflow Crude Product Crude Product HPLC HPLC Crude Product->HPLC Separation LC-MS LC-MS HPLC->LC-MS Identification Fraction Collection Fraction Collection HPLC->Fraction Collection Isolation NMR NMR Fraction Collection->NMR IR IR Fraction Collection->IR Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation

Caption: Analytical workflow for byproduct identification.

Technical Support Center: Purification of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-((2-Amino-4-nitrophenyl)amino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most common impurities typically arise from the starting materials and side reactions during the synthesis. Assuming the synthesis involves the selective reduction of a dinitro precursor, such as 2-((2,4-dinitrophenyl)amino)ethanol, the primary impurities are likely to be:

  • Unreacted Starting Material: 2-((2,4-dinitrophenyl)amino)ethanol.

  • Over-reduced Byproduct: 2-((2,4-diaminophenyl)amino)ethanol.

  • Isomeric Impurity: 2-((4-Amino-2-nitrophenyl)amino)ethanol, if the reduction is not completely regioselective.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for separating the desired product from its common impurities is a mixture of ethyl acetate and hexanes. The components can be visualized under UV light or by using a staining agent such as ninhydrin for compounds with primary or secondary amine groups.[1][2]

Q3: What is the expected appearance of pure this compound?

Pure this compound is typically a solid.[3] The color can vary, but it is often reported as a colored crystalline solid. Significant deviation from the expected color may indicate the presence of impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: The final product shows the presence of unreacted starting material (2-((2,4-dinitrophenyl)amino)ethanol) by TLC analysis.

  • Cause: Incomplete reduction reaction.

  • Solution:

    • Optimize Reaction Conditions: Ensure the reaction time is sufficient and the temperature is optimal for complete conversion.

    • Purification by Column Chromatography: If the reaction cannot be driven to completion, the product can be purified using silica gel column chromatography. The difference in polarity between the dinitro starting material and the monoamino product allows for effective separation.

    • Recrystallization: In some cases, recrystallization can be used to remove small amounts of less soluble starting material.

Problem 2: The isolated product is a dark, oily substance instead of a crystalline solid.

  • Cause:

    • Presence of polymeric byproducts or other colored impurities.

    • Residual solvent.

    • The product may have a low melting point and "oiled out" during purification.

  • Solution:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to remove colored impurities. Filter the charcoal and proceed with recrystallization or chromatography.

    • Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

    • Optimize Recrystallization: If the product "oils out," try using a different solvent system for recrystallization. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.

Problem 3: The NMR spectrum of the final product shows unexpected peaks.

  • Cause: Presence of isomeric impurities, byproducts, or solvent residues.

  • Solution:

    • Re-purification: If the impurity is significant, re-purify the product using column chromatography with a shallow gradient to improve separation.

    • Recrystallization: If the impurity is present in a small amount, a careful recrystallization may be sufficient to obtain a pure product.

    • High-Vacuum Drying: To remove persistent solvent residues, dry the sample under high vacuum for an extended period, possibly with gentle heating.

Data Presentation

The following table summarizes the typical purity levels of this compound after different purification methods. The data presented here is illustrative and may vary based on the specific experimental conditions.

Purification MethodStarting Purity (Crude)Final PurityTypical Yield Loss
Recrystallization 85-90%95-98%10-20%
Column Chromatography 70-85%>99%20-30%
Acid-Base Extraction 80-90%90-95%15-25%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is effective for separating the desired product from both more and less polar impurities.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry of silica in hexanes.

  • Loading: Carefully load the prepared sample slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This method is suitable for removing small amounts of impurities from a relatively pure product.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol, methanol, or a mixture of ethanol and water are often good choices for polar compounds.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Mandatory Visualization

TroubleshootingWorkflow start Crude Product Analysis (TLC, NMR) impurity_check Impurities Detected? start->impurity_check unreacted_sm Unreacted Starting Material? impurity_check->unreacted_sm Yes end_product Pure Product impurity_check->end_product No oily_product Product is Oily/Dark? unreacted_sm->oily_product No col_chrom Column Chromatography unreacted_sm->col_chrom Yes other_impurities Other Impurities? oily_product->other_impurities No charcoal Charcoal Treatment oily_product->charcoal Yes other_impurities->col_chrom Multiple Impurities recrystallize Recrystallization other_impurities->recrystallize Minor Impurities acid_base Acid-Base Extraction other_impurities->acid_base Basic/Acidic Impurities col_chrom->end_product recrystallize->end_product charcoal->recrystallize acid_base->end_product

Caption: Troubleshooting workflow for the purification of this compound.

PurificationMethods cluster_impurities Impurities cluster_techniques Purification Techniques unreacted_sm Unreacted Starting Material (Dinitro Compound) col_chrom Column Chromatography unreacted_sm->col_chrom recrystallize Recrystallization unreacted_sm->recrystallize over_reduced Over-reduced Byproduct (Diamino Compound) over_reduced->col_chrom isomeric Isomeric Impurity isomeric->col_chrom colored Colored Impurities charcoal Charcoal Treatment colored->charcoal product Pure this compound col_chrom->product recrystallize->product charcoal->recrystallize acid_base Acid-Base Extraction acid_base->product

References

Technical Support Center: Purification of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the purity of 2-((2-Amino-4-nitrophenyl)amino)ethanol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization Improper solvent choice; Presence of co-crystallizing impurities; Cooling the solution too quickly.Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, methanol). Ensure slow cooling to allow for selective crystallization. If impurities persist, consider a preliminary purification step like column chromatography.
"Oiling Out" During Recrystallization The compound's melting point is lower than the boiling point of the solvent; High concentration of impurities.Use a lower boiling point solvent or a solvent mixture. Try to "seed" the solution with a pure crystal of the compound. Reduce the amount of solvent to a minimum.
Colored Impurities in Final Product Presence of colored byproducts from the synthesis, such as nitrophenol derivatives.Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Note that this may reduce the overall yield. A second recrystallization may be necessary.
Poor Separation in Column Chromatography Incorrect mobile phase polarity; Compound instability on silica gel.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase. If streaking or degradation is observed on TLC, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or switch to reverse-phase chromatography.
Low Yield of Purified Product Product loss during transfers; Using an excessive amount of solvent in recrystallization; Adsorption of the product onto the stationary phase in chromatography.Minimize the number of transfer steps. Use the minimum amount of hot solvent required to dissolve the compound for recrystallization. In column chromatography, ensure complete elution of the product by using a slightly more polar solvent at the end of the run.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as 2,4-dinitrophenol, the isomeric 4-amino-2-nitrophenol, and other byproducts from the specific synthetic route used.[1][2] The presence of a nitro group can also lead to colored impurities.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and column chromatography are viable options. Recrystallization is often simpler for removing small amounts of impurities if a suitable solvent is found. Column chromatography, particularly reverse-phase HPLC, can offer higher resolution for separating complex mixtures and for isolating impurities.[3]

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Given the polar nature of the amino and hydroxyl groups, polar solvents are a good starting point. A detailed protocol for the related compound 2-amino-4-nitrophenol uses hot water with the addition of acetic acid.[1] Ethanol, methanol, or mixtures such as ethanol/water are also commonly used for similar compounds and are worth investigating.[4][5]

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the separation during column chromatography. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q5: My compound appears to be degrading on the silica gel column. What can I do?

A5: The amino groups in your compound can interact strongly with the acidic silica gel, potentially causing degradation. You can try neutralizing the silica gel by preparing a slurry with a small amount of a volatile base like triethylamine in your mobile phase. Alternatively, using a different stationary phase like alumina or opting for reverse-phase chromatography can resolve this issue.

Experimental Protocols

Recrystallization Protocol

This protocol is adapted from methods used for structurally similar compounds and may require optimization.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture). A good solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Column Chromatography Protocol

This is a general guide for purification using silica gel column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

CompoundPurity
2-((4-Amino-2-nitrophenyl)amino)ethanol98%
2-((2-[(4-Nitrophenyl)amino]ethyl)amino)ethanol95%

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling hot_filter->cool crystals Crystal Formation cool->crystals isolate Isolate Crystals (Vacuum Filtration) crystals->isolate dry Dry Crystals isolate->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Logical Relationships in Troubleshooting Chromatography

Chromatography_Troubleshooting issue Poor Separation or Product Degradation cause1 Incorrect Mobile Phase Polarity issue->cause1 cause2 Compound Instability on Acidic Silica Gel issue->cause2 solution1a Optimize Solvent System via TLC cause1->solution1a solution2a Use Basified Silica (e.g., with TEA) cause2->solution2a solution2b Switch to Neutral Stationary Phase (Alumina) cause2->solution2b solution2c Use Reverse-Phase Chromatography cause2->solution2c

Caption: Troubleshooting logic for common issues in column chromatography purification.

References

Technical Support Center: Synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol. The following information is designed to help identify and resolve common side reactions and other experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between a di-substituted halo-nitroaniline (such as 2-chloro-5-nitroaniline or 2-fluoro-5-nitroaniline) and ethanolamine.

Observed Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the use of a suitable solvent that can dissolve the reactants and facilitate the reaction. - Use a slight excess of ethanolamine.
Sub-optimal reaction conditions.- The nitro group provides essential activation for the nucleophilic aromatic substitution; ensure it is positioned ortho or para to the leaving group for maximal effect.[1][2] - If using a chloro-substituted starting material, consider switching to a more reactive fluoro-substituted analogue.
Presence of Multiple Spots on TLC/LC-MS, Including an Isomeric Byproduct Formation of the isomeric product, 2-((4-amino-2-nitrophenyl)amino)ethanol.- This can occur if the starting material is a mixture of isomers. Verify the purity of the starting halo-nitroaniline. - Optimize the reaction temperature; higher temperatures can sometimes lead to the formation of thermodynamic byproducts.
Di-substitution of ethanolamine.- Use a controlled stoichiometry of ethanolamine to the halo-nitroaniline. A large excess of ethanolamine may promote di-substitution on the aromatic ring, if other leaving groups are present, or on the ethanolamine nitrogen.
Formation of an O-Alkylated Byproduct Reaction of the hydroxyl group of ethanolamine instead of the amino group.- The amino group of ethanolamine is a stronger nucleophile than the hydroxyl group. However, at elevated temperatures, O-alkylation can become more competitive. - Consider running the reaction at a lower temperature for a longer duration. - The use of a base can influence the nucleophilicity of the two groups. In the absence of a base, the amino group is more nucleophilic.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Increase the reaction temperature or prolong the reaction time as needed.
Formation of Polymeric or Tar-Like Byproducts Side reactions involving the amino groups.- The amino groups on both the reactant and product can potentially undergo side reactions at high temperatures, leading to polymerization. - Avoid excessively high reaction temperatures. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most probable side reactions are incomplete reaction leading to the presence of starting material, and the potential for O-alkylation by the hydroxyl group of ethanolamine, especially at higher temperatures. The formation of isomeric byproducts is also a concern if the purity of the starting material is not high.

Q2: How can I minimize the formation of the O-alkylated byproduct?

A2: To minimize O-alkylation, it is advisable to carry out the reaction at the lowest effective temperature. Since the amino group of ethanolamine is inherently more nucleophilic than the hydroxyl group, lower temperatures will favor the desired N-alkylation.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For a more detailed analysis of purity and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural confirmation of the final product.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Nitroaromatic compounds are potentially explosive and should be handled with care, avoiding heat and shock. Many aromatic amines are toxic and can be absorbed through the skin; therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is provided below. This should be adapted and optimized based on the specific starting materials and available laboratory equipment.

Synthesis of this compound from 2-Chloro-5-nitroaniline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Reagent: Add ethanolamine (1.1 to 1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Reaction Complete issue Low Yield or Impure Product start->issue check_sm Check for Unreacted Starting Material (TLC/LC-MS) issue->check_sm Analysis sm_present Starting Material Present check_sm->sm_present increase_params Increase Reaction Time or Temperature sm_present->increase_params Yes check_isomers Analyze for Isomeric Byproducts (LC-MS/NMR) sm_present->check_isomers No increase_params->start isomers_present Isomers Detected check_isomers->isomers_present verify_sm_purity Verify Purity of Starting Material isomers_present->verify_sm_purity Yes check_o_alkylation Look for O-Alkylated Byproduct (MS) isomers_present->check_o_alkylation No optimize_temp Optimize Reaction Temperature verify_sm_purity->optimize_temp optimize_temp->start o_alk_present O-Alkylation Product Found check_o_alkylation->o_alk_present lower_temp Lower Reaction Temperature o_alk_present->lower_temp Yes purify Purify Product (Crystallization/Chromatography) o_alk_present->purify No lower_temp->start end Pure Product purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

side_reactions cluster_reactants Reactants 2-Chloro-5-nitroaniline 2-Chloro-5-nitroaniline Desired Product Desired Product 2-Chloro-5-nitroaniline->Desired Product + Ethanolamine (N-attack) O-Alkylated Byproduct O-Alkylated Byproduct 2-Chloro-5-nitroaniline->O-Alkylated Byproduct + Ethanolamine (O-attack) [High Temp] Ethanolamine Ethanolamine Ethanolamine->Desired Product Di-substituted Product Di-substituted Product Desired Product->Di-substituted Product + Ethanolamine [Excess] Isomeric Product Isomeric Product Isomeric Starting Material Isomeric Starting Material Isomeric Starting Material->Isomeric Product

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Stability of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving 2-((2-Amino-4-nitrophenyl)amino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when assessing the stability of this compound in different solvents?

A1: The stability of this compound can be influenced by several factors inherent to its structure and the solvent environment. Key considerations include:

  • Solvent Polarity and Protic/Aprotic Nature: The polarity of the solvent will affect the solubility and potentially the degradation rate of the compound. Protic solvents (e.g., water, ethanol) can participate in hydrogen bonding and may facilitate hydrolytic degradation, while aprotic solvents (e.g., DMSO, acetonitrile) will have different effects.

  • pH of the Medium: The amino groups in the molecule can be protonated or deprotonated depending on the pH. This can significantly impact the compound's stability, particularly towards hydrolysis.

  • Presence of Oxidizing or Reducing Agents: The nitroaromatic and amino functional groups suggest potential susceptibility to oxidation and reduction.

  • Light Exposure: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or visible light.[1][2]

  • Temperature: Higher temperatures typically accelerate degradation reactions.

Q2: I am observing a color change in my solution of this compound over time. What could be the cause?

A2: A color change often indicates a chemical transformation and potential degradation of the compound. For a nitroaromatic compound like this compound, a color change could be due to:

  • Degradation: The formation of degradation products with different chromophores.

  • Oxidation: Oxidation of the amino groups can lead to colored byproducts.

  • pH Shift: Changes in the pH of the solution can alter the protonation state of the molecule, affecting its electronic structure and, consequently, its color.

  • Solvent Interaction: In some cases, the solvent may react with the compound over time.

It is recommended to analyze the solution using techniques like UV-Vis spectroscopy and HPLC to identify any new peaks that would indicate the formation of degradation products.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this molecule are not extensively documented, based on its functional groups, potential degradation pathways include:

  • Hydrolysis: The amino groups could be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Oxidation: The primary and secondary amino groups are prone to oxidation.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.

  • Photodegradation: Nitroaromatic compounds can undergo complex photochemical reactions.[1][2]

A forced degradation study is the most effective way to identify the actual degradation products and pathways for this specific molecule.[3][4]

Troubleshooting Guides

Issue 1: Poor Reproducibility in Stability Studies

Possible Cause Troubleshooting Step
Inconsistent solvent qualityUse high-purity, HPLC-grade solvents from the same batch for all experiments.
Fluctuation in temperatureEnsure all samples are incubated in a calibrated, temperature-controlled environment.
Variable light exposureProtect samples from light, especially if photosensitivity is suspected. Use amber vials or cover with aluminum foil.
Inconsistent sample preparationFollow a standardized protocol for sample preparation, including precise weighing and dilution steps.

Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis

Possible Cause Troubleshooting Step
Contamination from solventRun a blank solvent injection to check for impurities.
Degradation of the compoundThis is the expected outcome in a stability study. The goal is to identify and quantify these new peaks.
Interaction with the analytical columnTry a different column chemistry or mobile phase composition.
Sample matrix effectsIf working with complex matrices, perform a spike and recovery experiment to assess matrix effects.

Experimental Protocols

A forced degradation study is a common approach to investigate the stability of a compound under various stress conditions.[1][3][5]

Objective: To determine the stability of this compound in different solvents under various stress conditions.

Materials:

  • This compound

  • Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Water (pH 3, 7, 9)

  • Stress Conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: 60°C

    • Photolytic: UV light (e.g., 254 nm) and visible light

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Sample Preparation for Stress Testing:

    • Solvent Stability: Dilute the stock solution with each of the selected solvents to a final concentration of 100 µg/mL.

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Stress: Place the solutions in a temperature-controlled oven at 60°C.

    • Photostability: Expose the solutions to UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Analyze the samples at each time point using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products. LC-MS can be used for the identification of degradation products.

Data Presentation

The results of the stability studies should be summarized in tables for easy comparison.

Table 1: Stability of this compound in Different Solvents at Room Temperature

SolventTime (hours)% Remaining of Initial ConcentrationObservations
Methanol0100Clear yellow solution
24
48
Ethanol0100Clear yellow solution
24
48
Acetonitrile0100Clear yellow solution
24
48
DMSO0100Clear yellow solution
24
48
Water (pH 7)0100Light yellow suspension
24
48

Table 2: Forced Degradation Study of this compound

Stress ConditionTime (hours)% Remaining of Parent CompoundNumber of Degradation Products
0.1 M HCl01000
8
0.1 M NaOH01000
8
3% H₂O₂01000
8
60°C01000
24
Photolytic (UV)01000
8

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Samples (100 µg/mL in various solvents) prep_stock->prep_samples acid Acidic (0.1M HCl) base Basic (0.1M NaOH) oxidative Oxidative (3% H₂O₂) thermal Thermal (60°C) photo Photolytic (UV/Vis Light) sampling Collect Aliquots (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Interpretation analysis->data

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis Product parent->hydrolysis Acid/Base oxidation Oxidation Product parent->oxidation Oxidizing Agent reduction Nitro-reduction Product parent->reduction Reducing Agent photodegradation Photodegradation Product parent->photodegradation Light

Caption: Potential degradation pathways.

References

Technical Support Center: Storage and Handling of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-((2-Amino-4-nitrophenyl)amino)ethanol during storage. The information is structured to address common issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.

Issue/Observation Potential Cause Recommended Solution & Preventative Measures
Color Change (e.g., darkening from yellow/orange to brown) Oxidation of the amino groups or other chromophoric changes due to degradation. Exposure to air and/or light can accelerate this process.Store the compound under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use amber vials or store in a dark place to protect from light.[1][2] Avoid prolonged exposure to ambient air during handling.
Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) Formation of degradation products due to hydrolysis, oxidation, or photodegradation.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Decreased Purity or Potency Over Time Chemical instability under the current storage conditions. This could be due to temperature fluctuations, exposure to reactive substances, or inappropriate container material.Store in a tightly sealed container in a cool, dry place.[1] Avoid storage near acids, strong oxidizing agents, acid anhydrides, and chloroformates.[2][3] Use glass or other inert container materials.
Poor Solubility or Presence of Particulate Matter Formation of insoluble degradation products or polymers.Filter the solution before use. Re-evaluate the storage solvent and conditions. If degradation is suspected, re-purify the compound if possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For enhanced stability, storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation.[1][2] Room temperature storage is generally acceptable, but for long-term storage, refrigeration (2-8 °C) may be considered, ensuring the container is well-sealed to prevent moisture condensation upon removal.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which contains amino and nitro-aromatic functional groups, the primary degradation pathways are likely to be:

  • Oxidation: The amino groups are susceptible to oxidation, which can be accelerated by air and light, leading to color changes and the formation of impurities.[2]

  • Photodegradation: Nitroaromatic compounds can absorb UV light, leading to photochemical reactions and degradation.[1][4]

  • Hydrolysis: Although less common for the aromatic amine itself, hydrolysis of the ethanolamine side chain could occur under strong acidic or basic conditions.

Q3: How can I assess the stability of my sample of this compound?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used. This method must be able to separate the intact compound from its potential degradation products. To validate the method, a forced degradation study is recommended.

Q4: What is a forced degradation study and how do I perform one?

A4: A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation.[5][6][7] This helps to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][8] An overview of a typical protocol is provided in the "Experimental Protocols" section.

Summary of Stability Data for Structurally Related Compounds

Stress Condition Compound Class Observed Effects Reference
Acidic Hydrolysis (e.g., 0.1 M HCl) Nitroaromatic AminesGenerally stable, but can promote hydrolysis of susceptible functional groups.[5]
Basic Hydrolysis (e.g., 0.1 M NaOH) Nitroaromatic AminesMay lead to degradation, particularly if other reactive groups are present.[5]
Oxidative Stress (e.g., 3% H₂O₂) Aromatic AminesProne to oxidation, leading to the formation of various degradation products.[9]
Thermal Stress (e.g., >60 °C) 2-Amino-4-nitrophenolStable at elevated temperatures for short durations when protected from light and air.[1][1]
Photostability (e.g., UV/Vis light exposure) Nitroaromatic CompoundsSusceptible to photodegradation.[1][4][1][4]

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a specified time, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a specified time.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the parent peak from any new peaks that appear.

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of the parent compound.

    • Assess the mass balance to ensure all major degradation products are accounted for.

Visualizations

Potential Degradation Pathways A This compound B Oxidation Products (e.g., quinone-imine) A->B  O₂ / Light C Photodegradation Products A->C  UV/Vis Light D Hydrolysis Products (under harsh conditions) A->D  Strong Acid/Base

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Compound Degradation start Degradation Suspected (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere (Air/Inert)? - Container? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage correct_storage Implement Correct Storage: - Cool, dry, dark - Inert atmosphere - Tightly sealed inert container improper_storage->correct_storage Yes forced_degradation Perform Forced Degradation Study to Identify Degradants and Pathways improper_storage->forced_degradation No reanalyze Re-analyze Compound correct_storage->reanalyze stable Compound Stable reanalyze->stable Issue Resolved unstable Degradation Persists reanalyze->unstable Issue Not Resolved unstable->forced_degradation Experimental Workflow for Stability Testing start Obtain Compound Sample method_dev Develop Stability-Indicating HPLC Method start->method_dev stress Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->stress analyze Analyze Stressed Samples and Control via HPLC stress->analyze evaluate Evaluate Data: - Identify Degradants - Calculate % Degradation - Assess Mass Balance analyze->evaluate report Generate Stability Report evaluate->report

References

Technical Support Center: Scale-Up Synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My reaction is showing low conversion of the starting material (e.g., 2-chloro-5-nitroaniline or 2,4-dinitrochlorobenzene). What are the potential causes and solutions?

A1: Low conversion can be attributed to several factors. Firstly, inadequate reaction temperature can lead to slow reaction kinetics. For the nucleophilic aromatic substitution (SNAr) reaction between an activated aryl halide and an amine, sufficient thermal energy is required to overcome the activation barrier. Conversely, excessively high temperatures can promote the formation of unwanted byproducts.

Secondly, the choice and concentration of the base are critical. A base is often necessary to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. However, a very strong base or high concentration might lead to side reactions with the starting materials or the product.

Finally, inefficient mixing in a large-scale reactor can result in localized concentration gradients, hindering the reaction.

ParameterPotential IssueRecommended Action
Temperature Too lowGradually increase the temperature in 5-10°C increments while monitoring the reaction progress by TLC or HPLC.
Too highReduce the temperature to minimize byproduct formation. Consider a temperature optimization study.
Base Insufficient amountEnsure at least a stoichiometric amount of a suitable base (e.g., NaHCO₃, K₂CO₃, or a non-nucleophilic organic base) is used.
Base too strong/concentratedUse a milder base or a lower concentration to avoid side reactions.
Mixing Inefficient agitationIncrease the stirring speed to ensure homogeneity of the reaction mixture. For very large vessels, consider the reactor design and impeller type.

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

A2: The formation of isomers, such as 4-((2-hydroxyethyl)amino)-3-nitroaniline when starting from 2,4-dinitrochlorobenzene, is a common challenge in SNAr reactions. The nitro groups activate both the C1 and C3 positions for nucleophilic attack. The regioselectivity is influenced by the reaction conditions.

FactorInfluence on RegioselectivityRecommended Action
Solvent The polarity of the solvent can influence which position is preferentially attacked.Screen different solvents (e.g., ethanol, isopropanol, DMF, DMSO) to find the optimal medium for the desired isomer.
Temperature Lower temperatures generally favor the thermodynamically more stable product, which may be the desired isomer.Running the reaction at a lower temperature for a longer duration might improve selectivity.
Nucleophile Concentration High concentrations of the amine can sometimes lead to decreased selectivity.A slow, controlled addition of the ethanolamine to the reaction mixture can help to maintain a low instantaneous concentration and improve selectivity.

Q3: The purity of my final product is low after initial workup. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted starting materials, isomeric byproducts, and products of side reactions such as the formation of diphenylether derivatives or azo compounds. The purification strategy will depend on the nature of these impurities.

ImpurityIdentificationPurification Method
Unreacted Starting Material TLC, HPLC, NMRRecrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). Column chromatography for smaller scales.
Isomeric Byproduct TLC, HPLC, NMRFractional crystallization if the solubility of the isomers is significantly different. Preparative HPLC for high purity requirements.
Side-reaction Products Mass Spectrometry, NMRRecrystallization may be effective. If not, column chromatography with a carefully chosen eluent system is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 2,4-dinitrochlorobenzene. The reaction proceeds via a nucleophilic aromatic substitution where one of the nitro groups is displaced by the amino group of ethanolamine. Another potential starting material is 2-chloro-5-nitroaniline.

Q2: What are the key safety precautions I should take during the scale-up of this synthesis?

A2: Both 2,4-dinitrochlorobenzene and 2-chloro-5-nitroaniline are toxic and can be absorbed through the skin.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated area or a fume hood. For scale-up, a closed system is recommended to minimize exposure.[3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. For HPLC, a C18 column with a gradient of water and acetonitrile is typically used.

Q4: What are the expected yields for this synthesis?

A4: The yield can vary significantly depending on the reaction conditions and the scale of the synthesis. Based on analogous reactions for similar compounds, yields can range from 60% to over 90% after purification.[4]

Experimental Protocols

Synthesis of this compound from 2,4-Dinitrochlorobenzene

This protocol is a representative method and may require optimization for specific applications and scales.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Ethanolamine

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2,4-dinitrochlorobenzene (1 mole) in ethanol (5-10 volumes).

  • Add sodium bicarbonate (1.1 moles) to the solution.

  • Slowly add ethanolamine (1.2 moles) to the reaction mixture at room temperature over a period of 1-2 hours. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water (10-20 volumes) with stirring.

  • The product will precipitate out of the solution. Filter the solid and wash with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 2,4-DNCB in Ethanol start->dissolve add_base Add NaHCO₃ dissolve->add_base add_amine Slowly add Ethanolamine add_base->add_amine reflux Heat to Reflux (4-6 hours) add_amine->reflux monitor Monitor Progress (TLC/HPLC) reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete precipitate Precipitate in Water cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize dry->recrystallize end Final Product recrystallize->end troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Potential Solutions problem Low Yield or Purity Issue low_conversion Low Conversion? problem->low_conversion byproducts Byproducts Present? problem->byproducts temp Optimize Temperature low_conversion->temp Yes base Adjust Base low_conversion->base Yes mixing Improve Mixing low_conversion->mixing Yes byproducts->temp Yes solvent Change Solvent byproducts->solvent Yes addition Slow Addition byproducts->addition Yes purification Optimize Purification byproducts->purification Yes

References

Improving the reaction rate of 2-((2-Amino-4-nitrophenyl)amino)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction rate of 2-((2-Amino-4-nitrophenyl)amino)ethanol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the nucleophilic aromatic substitution of 2-chloro-5-nitroaniline with ethanolamine.

Issue IDProblemPotential CausesRecommended Solutions
RR-01Low or no product yield - Low reaction temperature: Insufficient energy to overcome the activation energy barrier. - Ineffective catalyst: The chosen catalyst may not be optimal for this specific transformation. - Poor solvent choice: The solvent may not effectively dissolve reactants or facilitate the reaction mechanism. - Decomposition of starting materials or product: High temperatures or prolonged reaction times can lead to degradation.- Increase reaction temperature: Gradually increase the temperature in 10°C increments, monitoring for product formation and byproduct generation. Temperatures in the range of 80-120°C are often employed for similar reactions. - Catalyst selection: While often not strictly necessary, the use of a copper(I) catalyst, such as CuI or Cu₂O, with a ligand like L-proline or a diamine, can sometimes accelerate the reaction. Phase-transfer catalysts may also be beneficial. - Solvent optimization: Switch to a high-boiling point, polar aprotic solvent such as DMF, DMSO, or NMP to improve solubility and reaction rate. - Control reaction time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid degradation.
RR-02Slow reaction rate - Suboptimal temperature: The reaction is proceeding, but at a very slow pace. - Insufficient mixing: Poor agitation can lead to localized concentration gradients and hinder reactant interaction. - Low concentration of reactants: Dilute conditions can decrease the frequency of molecular collisions.- Elevate temperature: As with low yield, increasing the temperature is a primary method to increase the reaction rate. - Ensure vigorous stirring: Use a properly sized stir bar and an appropriate stir plate speed to ensure the reaction mixture is homogeneous. - Increase reactant concentration: If solubility allows, increasing the concentration of the limiting reagent can enhance the reaction rate.
P-01Formation of multiple byproducts - Side reactions: High temperatures can promote undesired side reactions. - Reaction with solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions. - Polysubstitution: The product may react further with the starting material.- Optimize temperature: Find the lowest temperature at which a reasonable reaction rate is achieved to minimize side reactions. - Choose an inert solvent: Ensure the selected solvent is stable under the reaction conditions. - Control stoichiometry: Use a slight excess of ethanolamine to ensure the complete consumption of 2-chloro-5-nitroaniline and minimize self-condensation or other side reactions of the starting material.
P-02Product is difficult to purify - Presence of unreacted starting materials: Incomplete reaction. - Formation of closely related impurities: Side products with similar polarities to the desired product.- Drive the reaction to completion: Monitor by TLC until the limiting reagent is consumed. - Optimize purification method: Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution reaction between 2-chloro-5-nitroaniline and ethanolamine. This reaction is favored due to the activation of the aromatic ring by the electron-withdrawing nitro group.

Q2: What is the role of a base in this reaction?

A2: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often used to deprotonate the ethanolamine, increasing its nucleophilicity. The base also neutralizes the HCl that is formed as a byproduct of the reaction.

Q3: Can I use a different starting material instead of 2-chloro-5-nitroaniline?

A3: While 2-chloro-5-nitroaniline is a common starting material, other options with a good leaving group at the 2-position, such as 2-fluoro-5-nitroaniline, could potentially be used. However, the reactivity and reaction conditions would need to be re-optimized.

Q4: How does the choice of solvent affect the reaction rate?

A4: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they can effectively solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and accelerating the reaction rate. Protic solvents, such as water or alcohols, can hydrogen bond with the nucleophile, reducing its reactivity.

Q5: What are the expected side products in this synthesis?

A5: Potential side products can arise from the self-condensation of 2-chloro-5-nitroaniline, or from further reaction of the product with the starting material. At higher temperatures, degradation of the starting materials or product may also occur.

Data Presentation

Due to the lack of specific quantitative data in the public domain for the direct synthesis of this compound from 2-chloro-5-nitroaniline, the following tables provide representative data based on analogous nucleophilic aromatic substitution reactions. These should be used as a guide for optimization.

Table 1: Effect of Solvent on Reaction Time and Yield (Hypothetical Data)

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene11024<10
Isopropanol821835
N,N-Dimethylformamide (DMF)100685
Dimethyl sulfoxide (DMSO)100492

Table 2: Effect of Temperature on Reaction Time and Yield in DMSO (Hypothetical Data)

| Temperature (°C) | Reaction Time (h) | Yield (%) | |---|---|---|---| | 60 | 12 | 65 | | 80 | 8 | 80 | | 100 | 4 | 92 | | 120 | 2 | 88 (with increased byproducts) |

Table 3: Effect of Catalyst on Reaction Time and Yield in DMF at 100°C (Hypothetical Data)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
None-685
CuI10490
Cu₂O104.588
Pd(OAc)₂5587

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 2-chloro-5-nitroaniline

  • Ethanolamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitroaniline (1.0 eq).

  • Addition of Reagents: Add potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to the flask.

  • Addition of Nucleophile: Add ethanolamine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is complete when the 2-chloro-5-nitroaniline spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 2-chloro-5-nitroaniline, K₂CO₃, and DMSO add_ethanolamine Add Ethanolamine start->add_ethanolamine 1 heat Heat to 100°C add_ethanolamine->heat 2 monitor Monitor by TLC heat->monitor 3 quench Quench with Water monitor->quench 4 extract Extract with Ethyl Acetate quench->extract 5 wash Wash with Brine extract->wash 6 dry Dry over MgSO₄ wash->dry 7 concentrate Concentrate dry->concentrate 8 chromatography Column Chromatography concentrate->chromatography 9 end Pure Product chromatography->end 10

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Optimization cluster_catalyst Catalyst Screening cluster_solvent Solvent Exchange start Low Reaction Rate? increase_temp Increase Temperature start->increase_temp Yes change_solvent Switch to Polar Aprotic Solvent (e.g., DMSO) start->change_solvent No check_byproducts Byproducts Increased? increase_temp->check_byproducts optimize_temp Find Optimal Temperature check_byproducts->optimize_temp Yes add_catalyst Add Catalyst (e.g., CuI) check_byproducts->add_catalyst No solution Reaction Rate Improved optimize_temp->solution rate_improved Rate Improved? add_catalyst->rate_improved optimize_catalyst Optimize Catalyst Loading rate_improved->optimize_catalyst Yes rate_improved->change_solvent No optimize_catalyst->solution solubility_ok Solubility Improved? change_solvent->solubility_ok solubility_ok->add_catalyst No proceed Proceed with New Solvent solubility_ok->proceed Yes proceed->solution

Caption: Troubleshooting logic for improving the reaction rate.

Validation & Comparative

A Comparative Analysis of 2-((2-Amino-4-nitrophenyl)amino)ethanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties and toxicological profiles of 2-((2-Amino-4-nitrophenyl)amino)ethanol and its key positional isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol. Due to the limited availability of public data for this compound, this document leverages data from its better-studied isomer and related compounds to provide a foundational comparison and outline necessary experimental investigation.

The isomers under consideration are constitutional isomers, specifically positional isomers, where the arrangement of substituents on the phenyl ring differs. This structural variance can lead to significant differences in chemical reactivity, biological activity, and toxicity.

Isomer_Relationship main_compound This compound (CAS: 56932-44-6) center_node Positional Isomers main_compound->center_node isomer_1 2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS: 2871-01-4) isomer_1->center_node isomer_2 Other Positional Isomers (e.g., 2-Amino-5-nitro-) isomer_2->center_node

Figure 1: Logical relationship between this compound and its isomers.

Physicochemical Properties

The fundamental physicochemical properties of a compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison based on available data is summarized below.

PropertyThis compound2-((4-Amino-2-nitrophenyl)amino)ethanol
CAS Number 56932-44-6[1]2871-01-4[2][3]
Molecular Formula C₈H₁₁N₃O₃[1]C₈H₁₁N₃O₃[2][3]
Molecular Weight 197.19 g/mol [1]197.19 g/mol [3]
Appearance Data not availableSolid[2]
Purity Data not available98% (Commercially available)[2][3]
Storage Data not availableRoom temperature, inert atmosphere, dark place[2]
IUPAC Name 2-[(2-amino-4-nitrophenyl)amino]ethanol2-(4-amino-2-nitroanilino)ethanol[2]

Toxicological Profile

Toxicological assessment is critical for drug development. The data below is compiled from studies on the specified isomer and related nitroaniline compounds, as direct data for the primary compound is not publicly available. The combination of a nitro and an amino group on the same benzene ring is a structural alert for potential mutagenic activity.

Toxicological EndpointThis compound2-((4-Amino-2-nitrophenyl)amino)ethanolRelated Compound: 2-Amino-4-nitrophenol
Acute Oral Toxicity (LD₅₀) Data not availableData not available2400 mg/kg (Rat)[4]
Skin Sensitization Data not availableWarning: May cause an allergic skin reaction (H317)[2].Data not available
Mutagenicity/Genotoxicity Data not availableData not availableMutagenic to Salmonella typhimurium[4].
Carcinogenicity Data not availableData not availableInadequate evidence in humans; not classifiable (Group 3)[4].
Hazard Pictograms (GHS) Data not availableGHS07 (Exclamation Mark)[2]GHS07, GHS08[5]

Experimental Protocols

To address the data gaps, standardized experimental protocols are necessary. Below are methodologies for key toxicological assays relevant to the initial characterization of these compounds.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Acute Studies ames Bacterial Reverse Mutation Test (Ames Test) micronucleus In Vitro Micronucleus Test acute_oral Acute Oral Toxicity (OECD 423) ames->acute_oral If positive or for confirmation sensitization Skin Sensitization (e.g., DPRA, KeratinoSens™) skin_sens Local Lymph Node Assay (LLNA) (OECD 429) sensitization->skin_sens If positive or for potency

References

Validating the Structure of 2-((2-Amino-4-nitrophenyl)amino)ethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for validating the structure of 2-((2-Amino-4-nitrophenyl)amino)ethanol and its derivatives. We present supporting data from related compounds, detailed experimental protocols, and visual workflows to aid in the selection and application of the most suitable validation methods.

The structural elucidation of this compound derivatives, which are of interest in medicinal chemistry and materials science, relies on a combination of spectroscopic and spectrometric techniques. The primary methods for confirming the molecular structure include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, and the choice of method often depends on the sample's nature, purity, and the specific structural questions being addressed.

Comparative Analysis of Validation Techniques

A combination of analytical techniques is often employed for unequivocal structure determination. While NMR provides detailed information about the chemical environment of atoms and their connectivity, MS gives precise molecular weight and fragmentation patterns. For an absolute and definitive three-dimensional structure, X-ray crystallography is the gold standard, provided a suitable crystal can be obtained.

Data Presentation: Spectroscopic and Spectrometric Data of Related Analogs

To illustrate the expected outcomes from each technique, the following tables summarize key data for structurally similar compounds, including isomers and precursors. This data serves as a reference for researchers working on novel derivatives of this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Related Aromatic Amines

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-NitroanilineCDCl₃8.10 (d), 7.35 (t), 6.82 (d), 6.69 (t), 6.1 (s, NH₂)Not readily available
3-NitroanilineCDCl₃Not readily availableNot readily available
4-NitroanilineDMSO-d₆7.98 (d), 6.64 (d)156.67, 136.63, 127.37, 113.35

Note: The chemical shifts are highly dependent on the solvent and the specific derivative structure. This table provides a general reference.

Table 2: Mass Spectrometry Data for Related Nitroanilines

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
2-NitroanilineEI138121, 108, 92, 80, 65
3-NitroanilineNot specified138.13Not readily available
2-(4-Nitroanilino)ethanolGC-MS182151, 105

Note: Fragmentation patterns can provide significant structural information, particularly regarding the position of substituents.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data. Below are representative protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh 5-20 mg of the purified this compound derivative.[1] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum in the desired mass range. Both positive and negative ion modes should be explored to determine the optimal ionization conditions.

  • Data Analysis: Determine the molecular weight from the observed molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern, if any, to gain further structural insights. High-resolution mass spectrometry can be used to determine the elemental formula.

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the definitive method.

Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: The most critical and often challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[2] Common methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[3][4] A variety of solvents and solvent systems should be screened to find the optimal crystallization conditions.[3][4]

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[5] The crystal is rotated, and the diffraction pattern is recorded on a detector.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an initial electron density map is calculated.[5] A molecular model is built into the electron density map and refined to best fit the experimental data.[5]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for NMR spectroscopy and X-ray crystallography.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline analyze Analyze Spectrum phase_baseline->analyze

NMR Spectroscopy Workflow

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution purify Purify Compound dissolve Prepare Saturated Solution purify->dissolve grow Slow Evaporation / Diffusion dissolve->grow mount Mount Single Crystal grow->mount diffract X-ray Diffraction mount->diffract process_data Process Diffraction Data diffract->process_data solve_phases Solve Phase Problem process_data->solve_phases build_model Build and Refine Model solve_phases->build_model

X-ray Crystallography Workflow

References

Spectroscopic Comparison of 2-((2-Amino-4-nitrophenyl)amino)ethanol and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-((2-Amino-4-nitrophenyl)amino)ethanol and its positional isomers. The arrangement of amino and nitro groups on the phenyl ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these molecules. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in research and drug development.

Due to the limited availability of comprehensive and directly comparable public data for all positional isomers, this guide focuses on the title compound and its key isomers for which spectroscopic information could be sourced. The presented data is a compilation from various chemical databases and scientific literature.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and some of its positional isomers. It is important to note that the experimental conditions, such as the solvent and instrument frequency, can influence the exact spectral values.

Table 1: ¹H NMR Spectroscopic Data

CompoundCAS NumberSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound56932-44-6Data Not AvailableData Not Available
2-((4-Amino-2-nitrophenyl)amino)ethanol2871-01-4Data Not AvailableData Not Available
2-((4-Amino-3-nitrophenyl)amino)ethanol24905-87-1Data Not AvailableData Not Available

Table 2: ¹³C NMR Spectroscopic Data

CompoundCAS NumberSolventChemical Shifts (δ, ppm)
This compound56932-44-6Data Not AvailableData Not Available
2-((4-Amino-2-nitrophenyl)amino)ethanol2871-01-4Data Not AvailableData Not Available
2-((4-Amino-3-nitrophenyl)amino)ethanol24905-87-1Data Not AvailableData Not Available

Table 3: IR Spectroscopic Data

CompoundCAS NumberSample PhaseCharacteristic Absorption Bands (cm⁻¹)
This compound56932-44-6Data Not AvailableData Not Available
2-((4-Amino-2-nitrophenyl)amino)ethanol2871-01-4Data Not AvailableData Not Available
4-Amino-2-nitrophenol (related structure)99-57-0KBr pellet3480, 3380 (N-H stretch), 1580 (N-H bend), 1520, 1340 (NO₂ stretch)[1]

Table 4: UV-Vis Spectroscopic Data

CompoundCAS NumberSolventλmax (nm)
This compound56932-44-6Data Not AvailableData Not Available
2-((4-Amino-2-nitrophenyl)amino)ethanol2871-01-4Data Not AvailableData Not Available
2-Nitroaniline (related chromophore)88-74-4Aqueous~280, ~410[2]
4-Nitroaniline (related chromophore)100-01-6Water~380

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed in this guide. These can be adapted for the specific analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of aromatic amine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate apodization and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the expected carbon resonances (typically 0-160 ppm).

    • A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples:

  • Sample Preparation:

    • For solid samples, place a small amount of the powder directly onto the ATR crystal.

    • For liquid samples, place a single drop onto the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and ensure good contact using the pressure clamp for solid samples.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of absorbance or transmittance.

UV-Visible (UV-Vis) Spectroscopy

The following protocol outlines the measurement of UV-Vis absorption spectra:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Perform serial dilutions to obtain a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of the target compounds.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Test Compound (Positional Isomer) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy (ATR-FTIR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Process_NMR Spectral Processing (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Background Subtraction Peak Picking IR->Process_IR Process_UV_Vis Baseline Correction λmax Determination UV_Vis->Process_UV_Vis Interpretation Structural Elucidation and Isomer Comparison Process_NMR->Interpretation Process_IR->Interpretation Process_UV_Vis->Interpretation Logical_Relationship Compound Positional Isomer Structure Electronic_Env Molecular Electronic Environment Compound->Electronic_Env determines Spectra Spectroscopic Properties (NMR, IR, UV-Vis) Electronic_Env->Spectra influences Characterization Compound Characterization Spectra->Characterization enables

References

A Comparative Guide to the Reactivity of 2-((2-Amino-4-nitrophenyl)amino)ethanol and 4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-((2-Amino-4-nitrophenyl)amino)ethanol and 4-nitroaniline. The analysis is based on the known properties of 4-nitroaniline and a theoretical evaluation of the structural and electronic characteristics of this compound. Due to a lack of available experimental data for this compound, this comparison focuses on predicted reactivity based on fundamental chemical principles.

Introduction

4-nitroaniline is a well-characterized aromatic amine widely used as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and other organic compounds.[1][2] Its reactivity is significantly influenced by the presence of a strong electron-withdrawing nitro group on the benzene ring.[3][4][5] this compound, a more complex diamine, presents a different reactivity profile due to the presence of multiple functional groups and a different substitution pattern on the aromatic ring. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes.

Structural and Electronic Properties

The reactivity of these compounds is primarily dictated by the electron density on the aromatic ring and the nucleophilicity of the amino groups.

4-Nitroaniline: The nitro group (-NO₂) at the para position to the amino group (-NH₂) is a strong electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects.[3][4] This significantly reduces the electron density on the benzene ring and, importantly, on the nitrogen atom of the amino group. Consequently, 4-nitroaniline is a much weaker base and a poorer nucleophile compared to aniline.[4][6]

This compound: This molecule possesses two amino groups and a nitro group attached to the phenyl ring.

  • Primary Aromatic Amine (at C2): This amino group is ortho to a secondary amino group and meta to the nitro group.

  • Secondary Aliphatic-Aromatic Amine (at C1): The nitrogen of this amino group is directly attached to the benzene ring and also to an ethanol group. This group is ortho to the primary amino group and para to the nitro group.

The presence of an additional amino group, which is an electron-donating group, will influence the overall electron density of the aromatic ring. However, the powerful electron-withdrawing effect of the nitro group is expected to remain a dominant factor in the molecule's overall reactivity.

Reactivity Comparison

The differing structural features of the two molecules lead to predicted differences in their chemical reactivity.

dot

Figure 1: Structural comparison highlighting the key functional groups and their predicted relative nucleophilicity.

Nucleophilicity of the Amino Groups
  • 4-Nitroaniline: The single amino group is significantly deactivated by the para-nitro group, making it a weak nucleophile. Reactions such as acylation and alkylation often require more forcing conditions compared to aniline.[7][8]

  • This compound: This molecule presents two potential sites for nucleophilic attack.

    • The primary amino group at C2 is expected to be more nucleophilic than the secondary amino group. This is because the secondary amino group is directly para to the strongly electron-withdrawing nitro group, which will significantly reduce the electron density on its nitrogen atom. The primary amino group is meta to the nitro group, experiencing a less pronounced deactivating effect.

    • The secondary amino group at C1 is expected to be less nucleophilic due to the direct para-relationship with the nitro group. The presence of the bulky ethanol substituent may also introduce steric hindrance.

Therefore, in reactions involving nucleophilic attack by an amino group, such as acylation or alkylation, it is predicted that the primary amino group of this compound will be the primary site of reaction under kinetic control.

Electrophilic Aromatic Substitution
  • 4-Nitroaniline: The benzene ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful deactivating effect of the nitro group.[3] The amino group is an ortho, para-director; however, the strong deactivation makes such reactions challenging.

  • This compound: The aromatic ring in this molecule is also deactivated by the nitro group. However, the presence of two amino groups (both activating ortho, para-directors) will make the ring more susceptible to electrophilic attack compared to 4-nitroaniline. The positions ortho and para to the amino groups will be the most likely sites of substitution, with the directing effects of all three substituents needing to be considered.

Quantitative Data Summary

Due to the absence of experimental data for this compound, a quantitative comparison is not possible. The following table summarizes the predicted qualitative comparison of reactivity.

Property4-NitroanilineThis compoundRationale for Predicted Difference
Nucleophilicity of Amino Group(s) LowPrimary amine: ModerateSecondary amine: LowThe primary amine in the substituted compound is meta to the deactivating nitro group, while the secondary amine is para. The amino group in 4-nitroaniline is also para to the nitro group.
Basicity Weak BaseExpected to be a slightly stronger base than 4-nitroanilineThe presence of an additional electron-donating amino group should increase the overall basicity, although it will still be a weak base.
Reactivity in Electrophilic Aromatic Substitution Very LowLow to ModerateThe presence of two activating amino groups will likely make the ring more reactive than that of 4-nitroaniline, despite the deactivating nitro group.

Experimental Protocols

To experimentally validate the predicted differences in reactivity, a competitive acylation reaction could be performed.

Experimental Protocol: Competitive Acylation

Objective: To compare the nucleophilicity of the amino groups of 4-nitroaniline and this compound.

Materials:

  • 4-nitroaniline

  • This compound

  • Acetic anhydride

  • A suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for product analysis (e.g., TLC, HPLC, NMR)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 4-nitroaniline and this compound in the chosen solvent.

  • Add one equivalent of the non-nucleophilic base to the solution.

  • Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of acetic anhydride to the stirring solution at room temperature. The limited amount of acylating agent will ensure a competitive reaction.

  • Allow the reaction to proceed for a set period (e.g., 1 hour).

  • Quench the reaction by adding water.

  • Extract the organic products with a suitable solvent.

  • Analyze the product mixture using TLC and HPLC to determine the relative amounts of acetylated products formed from each starting material.

  • Isolate and characterize the major product(s) using techniques like NMR and mass spectrometry to confirm the site of acylation on this compound.

dot

G cluster_workflow Hypothetical Experimental Workflow for Reactivity Comparison Start Prepare Equimolar Mixture of Amines Add_Base Add Non-Nucleophilic Base Start->Add_Base Add_Acylating_Agent Add Sub-Stoichiometric Acetic Anhydride Add_Base->Add_Acylating_Agent React Reaction Stirring Add_Acylating_Agent->React Quench Quench Reaction with Water React->Quench Extract Extract Organic Products Quench->Extract Analyze Analyze Product Ratio (TLC, HPLC) Extract->Analyze Characterize Isolate and Characterize Products (NMR, MS) Analyze->Characterize Conclusion Determine Relative Reactivity Characterize->Conclusion

Figure 2: A hypothetical workflow for the competitive acylation experiment.

Conclusion

Based on a theoretical analysis of their molecular structures, this compound is predicted to exhibit different reactivity compared to 4-nitroaniline. The primary amino group of this compound is expected to be more nucleophilic than the amino group of 4-nitroaniline and the secondary amino group within the same molecule. Furthermore, the aromatic ring of this compound is likely to be more susceptible to electrophilic attack. Experimental validation is necessary to confirm these predictions and to quantify the differences in reactivity. This understanding is essential for the effective use of these compounds in synthetic chemistry and drug development.

References

Performance evaluation of dyes derived from 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative performance evaluation of a representative azo disperse dye, C.I. Disperse Red 73, against two other commercially significant alternatives, C.I. Disperse Orange 30 and C.I. Disperse Blue 79. The selection of C.I. Disperse Red 73 is based on its structural similarity to dyes that would be derived from 2-((2-Amino-4-nitrophenyl)amino)ethanol, involving a substituted nitroaniline precursor. This analysis is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in the selection of dyes for various applications, particularly for hydrophobic fibers like polyester.

Data Presentation: Comparative Performance of Selected Disperse Dyes

The performance of disperse dyes is critically evaluated based on their fastness properties, which indicate their durability during various treatments and environmental exposures. The following table summarizes the key characteristics and fastness ratings of the selected dyes on polyester fabric. The ratings are based on a scale of 1 to 5 for wash and sublimation fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is maximum fastness).

FeatureC.I. Disperse Red 73 (Representative Dye)C.I. Disperse Orange 30 (Alternative 1)C.I. Disperse Blue 79 (Alternative 2)
C.I. Name Disperse Red 73Disperse Orange 30Disperse Blue 79
CAS Number 16889-10-4[1]12223-23-3 / 5261-31-4[2]12239-34-8[3][4]
Molecular Formula C₁₈H₁₆N₆O₂[1]C₁₉H₁₇Cl₂N₅O₄[2]C₂₄H₂₇BrN₆O₁₀[4]
Molecular Weight 348.36 g/mol [1]450.27 g/mol [2]639.41 g/mol [4]
Color Bright, blueish red[1]Orange[2]Reddish navy blue[4]
Light Fastness 5-6[5]Good[2]5-6
Wash Fastness 4-5Poor on polyamide4-5[5]
Sublimation Fastness 4-5Good[2]4-5[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis of azo disperse dyes, their application to polyester fabric, and the standardized testing of their fastness properties.

Synthesis of Azo Disperse Dyes

Azo disperse dyes are typically synthesized via a two-step diazotization and coupling reaction.

  • Diazotization: An aromatic primary amine (the diazo component), such as a substituted nitroaniline, is dissolved in an acidic medium (e.g., hydrochloric acid and water). The solution is cooled to 0-5°C in an ice bath. A cold aqueous solution of sodium nitrite is then added dropwise to the amine solution while maintaining the low temperature to form the diazonium salt.

  • Coupling: A second aromatic compound with electron-donating groups (the coupling component), such as an N-substituted aniline or a phenol, is dissolved in a suitable solvent. The previously prepared cold diazonium salt solution is then slowly added to this solution. The reaction mixture is stirred at a low temperature until the coupling reaction is complete, which is indicated by the formation of a colored precipitate.

  • Isolation and Purification: The resulting azo dye precipitate is collected by filtration, washed with water to remove any unreacted starting materials and acids, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or a DMF/ethanol mixture.

Application of Disperse Dyes to Polyester Fabric (High-Temperature Exhaustion Method)
  • Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 50:1). A dispersion of the dye is created by pasting the dye powder with a dispersing agent and then adding it to the water in the dye bath. The pH of the dye bath is adjusted to an acidic range of 4.5-5.5 using acetic acid.[6]

  • Dyeing Process: A pre-wetted polyester fabric sample is introduced into the dye bath. The temperature of the bath is gradually raised to 130°C and maintained at this temperature for 60-90 minutes to allow for dye penetration and fixation within the polyester fibers.

  • Reduction Clearing: After dyeing, the fabric is rinsed with water. A reduction clearing process is then carried out using a solution of sodium hydroxide and sodium hydrosulfite at 60-80°C for 10-20 minutes. This step removes any unfixed dye particles from the fiber surface, which is crucial for good wash fastness.[7]

  • Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and cold water and then air-dried.

Fastness Testing
  • Wash Fastness (ISO 105-C06 / AATCC 61): This test evaluates the resistance of the color to laundering. A dyed fabric specimen is stitched between two undyed fabrics (one of the same fiber and a multifiber fabric). The composite sample is then washed in a standard detergent solution with stainless steel balls to simulate mechanical action at a specified temperature (e.g., 40-60°C) for a set duration (e.g., 30-45 minutes). The change in color of the dyed fabric and the degree of staining on the adjacent undyed fabrics are assessed using a standard Grey Scale.[6]

  • Light Fastness (ISO 105-B02 / AATCC 16): This test assesses the resistance of the dye to fading upon exposure to light. The fabric specimen is exposed to a controlled artificial light source (e.g., a Xenon arc lamp that simulates natural sunlight) for a specified period. The degree of fading is evaluated by comparing the change in color of the exposed specimen with a set of blue wool standards (rated 1-8) that have known lightfastness.

  • Sublimation Fastness (ISO 105-P01 / AATCC 117): This test determines the resistance of the color to sublimation during heat treatments like ironing or heat setting. The dyed fabric is placed in contact with an undyed fabric and subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a defined time (e.g., 30 seconds). The change in color of the dyed fabric and the staining of the adjacent undyed fabric are then rated using the Grey Scale.[6]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and evaluation of the dyes discussed in this guide.

G cluster_synthesis Azo Dye Synthesis Pathway A Aromatic Primary Amine (e.g., this compound) B Diazonium Salt Formation A->B  NaNO2, HCl  0-5°C D Azo Dye B->D Coupling Reaction C Coupling Component (e.g., N,N-diethylaniline) C->D

Caption: General synthesis pathway for azo disperse dyes.

G cluster_workflow Experimental Workflow for Dye Performance Evaluation Dyeing Dyeing of Polyester Fabric (High-Temperature Exhaustion) Clearing Reduction Clearing Dyeing->Clearing Drying Rinsing and Drying Clearing->Drying Fastness Fastness Testing Drying->Fastness Wash Wash Fastness (ISO 105-C06) Fastness->Wash Light Light Fastness (ISO 105-B02) Fastness->Light Sublimation Sublimation Fastness (ISO 105-P01) Fastness->Sublimation Evaluation Performance Evaluation and Comparison Wash->Evaluation Light->Evaluation Sublimation->Evaluation

References

Comparative Biological Activity of Amino Alcohol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Antimicrobial and Antifungal Screening of Amino Alcohol Derivatives

A study by Baker et al. (2022) investigated five focused libraries of amino alcohol derivatives for their antibiotic and antifungal activity against a panel of pathogenic microorganisms. The data presented below summarizes the percentage inhibition of these compounds at a concentration of 32 μg/mL.

Data Summary

The following tables present the percentage inhibition of various bacterial and fungal strains by different libraries of amino alcohol derivatives.

Table 1: Percentage Inhibition of Microbial Growth by Library A Compounds (1a–1m)

CompoundSubstituentS. aureus MRSAE. coliK. pneumoniaeP. aeruginosaA. baumanniiC. albicansC. neoformans
1e 4-nitroanilino---28%---
1g 4-anilino----37%--

Data adapted from Baker et al., 2022. Only compounds with notable activity are shown.[1]

Table 2: Percentage Inhibition of Microbial Growth by Aniline-Derived Amino Alcohols

CompoundAmine SubstituentS. aureus MRSAE. coliK. pneumoniaeP. aeruginosaA. baumanniiC. albicansC. neoformans
Aniline Derivative 1 Aniline<10%<10%<10%<10%<10%<10%<10%
Aniline Derivative 2 4-Nitroaniline<10%<10%<10%<10%<10%<10%<10%

Data adapted from Baker et al., 2022. The aniline-based compounds were found to be largely inactive against the screened bacterial and fungal strains.[1]

Table 3: Percentage Inhibition of Microbial Growth by Cyclic Amine-Derived Amino Alcohols

CompoundAmine SubstituentS. aureus MRSAE. coliK. pneumoniaeP. aeruginosaA. baumanniiC. albicansC. neoformans
Cyclic Amine 1 Piperidine>50%------
Cyclic Amine 2 Piperazine>50%------
Cyclic Amine 3 Morpholine>50%------

Data adapted from Baker et al., 2022. The introduction of a cyclic amine showed significant inhibition of methicillin-resistant Staphylococcus aureus.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Baker et al. (2022).

General Procedure for Synthesis of Amino Alcohol Derivatives

The synthesis of the amino alcohol libraries involved a multi-step process. Initially, acrylonitrile analogues were generated through a Knoevenagel condensation. Subsequently, an oxirane moiety was introduced and then subjected to ring-opening aminolysis with various amines to yield the final amino alcohol derivatives.[1]

Antimicrobial and Antifungal Susceptibility Testing
  • Bacterial and Fungal Strains: The compounds were screened against Staphylococcus aureus (MRSA, ATCC 43300), Escherichia coli (ATCC 25922), Klebsiella pneumoniae (ATCC 700603), Pseudomonas aeruginosa (ATCC 27853), Acinetobacter baumannii (ATCC 19606), Candida albicans (ATCC 90028), and Cryptococcus neoformans var. grubii H99 (ATCC 208821).

  • Assay Method: A single-point concentration of 32 μg/mL was used for the initial screening. The percentage inhibition of microbial growth was determined by measuring the optical density (OD) of the cultures in the presence of the compounds compared to a vehicle control. Assays were performed in 96-well microtiter plates.

  • Incubation: Plates were incubated at 37°C for the bacteria and at 35°C for the fungi for a specified period, after which the OD was read using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and screening of the amino alcohol libraries.

General workflow for synthesis and screening.
Potential Signaling Pathway for Cytotoxicity

While the primary study focused on antimicrobial activity, related amino alcohol derivatives have been investigated for their cytotoxic effects against cancer cells. The following diagram depicts a generalized signaling pathway that could be involved in the cytotoxic mechanism of such compounds, leading to apoptosis.

G Compound Amino Alcohol Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Potential cytotoxic signaling pathway.

Disclaimer: The signaling pathway depicted is a generalized representation of apoptosis induction and may not be the specific mechanism of action for 2-((2-Amino-4-nitrophenyl)amino)ethanol derivatives. Further research is required to elucidate the precise pathways involved.

References

Benchmarking the synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative benchmark for a proposed synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol, a molecule of interest for various applications, against established methods for structurally analogous compounds. The comparison focuses on key performance indicators such as reaction yield, number of steps, and reagent selection, offering valuable insights for process optimization and methodological development.

Comparative Analysis of Synthetic Routes

The proposed synthesis of this compound is a two-step process involving an initial nucleophilic aromatic substitution followed by a selective reduction. This approach is benchmarked against the established syntheses of 2-amino-4-nitrophenol and N-benzyl-2-amino-4-nitroaniline, which share key reaction principles. The following table summarizes the quantitative data for these synthetic pathways.

ParameterProposed: this compoundAlternative 1: 2-Amino-4-nitrophenolAlternative 2: N-benzyl-2-amino-4-nitroaniline
Starting Material 2,4-Dinitrochlorobenzene2,4-DinitrophenolN-benzyl-2,4-dinitroaniline
Key Reagents Ethanolamine, Sodium SulfideSodium Sulfide, Ammonium ChlorideSodium Sulfide Hydrate, Ammonium Chloride
Number of Steps 211
Overall Yield Estimated 50-60%64-67%[1]73%[2]
Reaction Time ~10-12 hours~2 hours~45 minutes[2]
Reaction Temperature Step 1: 100°C, Step 2: 85°C85°C[1]Reflux
Solvent Ethanol, WaterWater[1]Methanol[2]

Experimental Protocols

Detailed methodologies for the proposed synthesis and the comparative alternatives are provided below.

Proposed Synthesis of this compound

Step 1: Synthesis of 2-((2,4-dinitrophenyl)amino)ethanol

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dinitrochlorobenzene (1 eq.) in ethanol.

  • Add an excess of ethanolamine (3 eq.) to the solution.

  • Heat the reaction mixture to 100°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-((2,4-dinitrophenyl)amino)ethanol.

Step 2: Synthesis of this compound

  • Suspend the 2-((2,4-dinitrophenyl)amino)ethanol (1 eq.) in a mixture of water and ethanol.

  • Prepare a solution of sodium sulfide (2 eq.) in water.

  • Add the sodium sulfide solution dropwise to the suspension of the dinitro compound while maintaining the temperature at 85°C.

  • Stir the reaction mixture at 85°C for 4-6 hours until the selective reduction of the ortho-nitro group is complete.

  • After cooling, acidify the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain pure this compound.

Alternative 1: Synthesis of 2-Amino-4-nitrophenol[1]
  • In a 5-liter three-necked flask, a mixture of 300 g (1.63 moles) of 2,4-dinitrophenol and 2.5 liters of water is prepared.[1]

  • To this, 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia are added, and the mixture is heated to 85°C.[1]

  • The heating is discontinued, and the mixture is allowed to cool to 70°C.[1]

  • 700 g (5.4 moles) of 60% fused sodium sulfide is added in portions, maintaining the temperature between 80-85°C.[1]

  • After the addition is complete, the mixture is heated at 85°C for an additional 15 minutes.[1]

  • The hot mixture is filtered, and the filtrate is cooled to precipitate the product.[1]

  • The crude product is dissolved in boiling water and acidified with glacial acetic acid.[1]

  • The solution is treated with activated charcoal, filtered hot, and cooled to yield 160-167 g (64-67%) of 2-amino-4-nitrophenol.[1]

Alternative 2: Synthesis of N-benzyl-2-amino-4-nitroaniline[2]
  • A mixture of 2.0 g (7.3 mmol) of N-benzyl-2,4-dinitroaniline, 1.50 g (28.0 mmol) of ammonium chloride, 6.7 g (28.0 mmol) of sodium sulfide hydrate, and 100 ml of methanol is prepared.[2]

  • The mixture is refluxed for 45 minutes.[2]

  • After cooling to 25°C, the mixture is filtered and the solvent is evaporated.[2]

  • The residue is stirred with water to yield 1.3 g (73%) of N-benzyl-2-amino-4-nitroaniline.[2]

Visualized Workflows

The following diagrams illustrate the logical flow of the comparative synthesis routes.

synthesis_comparison cluster_proposed Proposed Synthesis cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 start_p 2,4-Dinitrochlorobenzene step1_p Nucleophilic Aromatic Substitution (Ethanolamine) start_p->step1_p intermediate_p 2-((2,4-dinitrophenyl)amino)ethanol step1_p->intermediate_p step2_p Selective Reduction (Sodium Sulfide) intermediate_p->step2_p end_p This compound step2_p->end_p start_a1 2,4-Dinitrophenol step_a1 Selective Reduction (Sodium Sulfide) start_a1->step_a1 end_a1 2-Amino-4-nitrophenol step_a1->end_a1 start_a2 N-benzyl-2,4-dinitroaniline step_a2 Selective Reduction (Sodium Sulfide Hydrate) start_a2->step_a2 end_a2 N-benzyl-2-amino-4-nitroaniline step_a2->end_a2

Caption: Comparative workflow of the proposed and alternative synthesis routes.

logical_relationship goal Synthesis of N-substituted 2-Amino-4-nitroaniline Derivatives proposed Proposed: This compound goal->proposed alt1 Alternative 1: 2-Amino-4-nitrophenol goal->alt1 alt2 Alternative 2: N-benzyl-2-amino-4-nitroaniline goal->alt2

Caption: Logical relationship of the compared synthetic targets.

References

Comparative Cross-Reactivity Analysis of 2-((2-Amino-4-nitrophenyl)amino)ethanol Derivatives in a Fungal Target Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of several synthesized derivatives of 2-((2-Amino-4-nitrophenyl)amino)ethanol. Due to a lack of publicly available direct cross-reactivity studies for this specific compound and its analogues, this report presents a hypothetical study based on established immunological and biochemical principles. The data herein is intended to serve as a framework for designing and interpreting cross-reactivity experiments for this class of compounds.

The primary analyte, this compound, and its derivatives are investigated for their potential interaction with a hypothetical fungal enzyme, Chitin Synthase 1 (CHS1), a key enzyme in fungal cell wall biosynthesis. The cross-reactivity is assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for quantifying small molecules.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of this compound and its derivatives against a polyclonal antibody raised against the primary analyte. The cross-reactivity is determined in a competitive ELISA format.

Compound IDCompound NameModification from Primary AnalyteIC50 (nM)% Cross-Reactivity
PA-001 This compound Primary Analyte 15 100%
DER-0022-((2-Acetamido -4-nitrophenyl)amino)ethanolAcetylation of the primary amine4533.3%
DER-0032-((2-Amino-4-aminophenyl )amino)ethanolReduction of the nitro group12012.5%
DER-0042-((2-Amino-4-nitrophenyl)methylamino )ethanolMethylation of the secondary amine8018.8%
DER-0053 -((2-Amino-4-nitrophenyl)amino)propan-1-ol Elongation of the ethanol chain2506.0%

% Cross-Reactivity is calculated as: (IC50 of Primary Analyte / IC50 of Derivative) x 100

Experimental Protocols

A detailed methodology for the hypothetical competitive ELISA used to determine the cross-reactivity of the this compound derivatives is provided below.

Competitive ELISA Protocol

1. Reagents and Materials:

  • Coating Antigen: this compound conjugated to Bovine Serum Albumin (BSA).

  • Primary Antibody: Rabbit polyclonal anti-2-((2-Amino-4-nitrophenyl)amino)ethanol antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP).

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk in PBST.

  • Stop Solution: 2 M Sulfuric Acid.

  • 96-well microtiter plates.

2. Plate Coating:

  • The 96-well microtiter plates are coated with 100 µL/well of the coating antigen (1 µg/mL in 0.1 M carbonate-bicarbonate buffer, pH 9.6).

  • The plates are incubated overnight at 4°C.

  • The coating solution is discarded, and the plates are washed three times with wash buffer.

3. Blocking:

  • To block non-specific binding sites, 200 µL/well of blocking buffer is added.

  • The plates are incubated for 2 hours at room temperature.

  • The blocking buffer is discarded, and the plates are washed three times with wash buffer.

4. Competitive Reaction:

  • A serial dilution of the primary analyte and the derivative compounds is prepared in assay buffer.

  • 50 µL of each dilution is added to the wells, followed by 50 µL of the primary antibody (at a pre-determined optimal dilution).

  • The plates are incubated for 1 hour at 37°C.

  • During this incubation, the free analyte in the solution competes with the coated antigen for binding to the primary antibody.

5. Detection:

  • The plates are washed five times with wash buffer.

  • 100 µL/well of the HRP-conjugated secondary antibody (diluted in blocking buffer) is added.

  • The plates are incubated for 1 hour at 37°C.

  • The plates are washed five times with wash buffer.

6. Signal Development and Measurement:

  • 100 µL/well of TMB substrate is added, and the plates are incubated in the dark for 15-30 minutes at room temperature.

  • The reaction is stopped by adding 50 µL/well of stop solution.

  • The absorbance is read at 450 nm using a microplate reader.

7. Data Analysis:

  • The IC50 values (the concentration of the analyte that causes 50% inhibition of the maximal signal) are calculated for the primary analyte and each derivative using a four-parameter logistic curve fit.

  • The percent cross-reactivity is calculated using the formula mentioned in the data table.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway affected by the compounds and the experimental workflow.

G cluster_0 Fungal Cell cluster_1 Inhibition UDP_GlcNAc UDP-N-acetylglucosamine CHS1 Chitin Synthase 1 (CHS1) UDP_GlcNAc->CHS1 Substrate Chitin Chitin CellWall Fungal Cell Wall Integrity Chitin->CellWall Incorporation CHS1->Chitin Polymerization Compound This compound and Derivatives Compound->CHS1 Inhibition

Caption: Hypothetical signaling pathway showing the inhibition of fungal Chitin Synthase 1.

G Start Start Coat Coat Plate with Analyte-BSA Conjugate Start->Coat Wash1 Wash Plate Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Plate Block->Wash2 Compete Add Sample/Standard and Primary Antibody Wash2->Compete Incubate1 Incubate Compete->Incubate1 Wash3 Wash Plate Incubate1->Wash3 AddSecondary Add HRP-conjugated Secondary Antibody Wash3->AddSecondary Incubate2 Incubate AddSecondary->Incubate2 Wash4 Wash Plate Incubate2->Wash4 AddSubstrate Add TMB Substrate Wash4->AddSubstrate Incubate3 Incubate (Dark) AddSubstrate->Incubate3 Stop Add Stop Solution Incubate3->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: Experimental workflow for the competitive ELISA.

Confirming the Purity of Synthesized 2-((2-Amino-4-nitrophenyl)amino)ethanol by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirmation of a synthesized compound's purity is a critical step. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data to verify the purity of 2-((2-Amino-4-nitrophenyl)amino)ethanol, contrasting its expected spectral characteristics with those of potential impurities.

This guide will delve into the interpretation of ¹H and ¹³C NMR spectra, offering a clear protocol for sample analysis and data interpretation. By comparing the observed chemical shifts and coupling constants to predicted values and those of likely contaminants, researchers can confidently assess the purity of their synthesized this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts for this compound are predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds. The presence of an amino group, a nitro group, and an ethanolamine side chain on the phenyl ring will result in a characteristic set of signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities

Compound Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
This compound (Product) Aromatic H (H3)~7.8 (d, J ≈ 2.5 Hz)C1: ~148
Aromatic H (H5)~7.0 (dd, J ≈ 8.5, 2.5 Hz)C2: ~128
Aromatic H (H6)~6.8 (d, J ≈ 8.5 Hz)C3: ~115
-NH-CH₂-~3.4 (t, J ≈ 5.5 Hz)C4: ~140
-CH₂-OH~3.8 (t, J ≈ 5.5 Hz)C5: ~118
-NH₂~5.0 (br s)C6: ~116
-NH-~6.5 (br s)-NH-C H₂- : ~45
-OH~4.8 (br s)-C H₂-OH: ~61
2-Amino-4-nitrophenol (Impurity/Starting Material) Aromatic H6.9 - 7.9114 - 154
-NH₂Varies (broad)
-OHVaries (broad)
Ethanolamine (Impurity/Starting Material) -NH₂Varies (broad)C1 (-CH₂-NH₂): ~45
-CH₂-NH₂~2.8 (t)C2 (-CH₂-OH): ~63
-CH₂-OH~3.6 (t)
-OHVaries (broad)

Note: Predicted chemical shifts are estimates and can be influenced by solvent and concentration. Coupling constants (J) are given in Hertz (Hz). d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet.

Experimental Protocol for NMR Analysis

A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound and will allow for the observation of exchangeable protons (-NH₂, -NH, -OH).

  • Filter the solution into a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm.

Data Interpretation and Purity Confirmation

The purity of the synthesized this compound is confirmed by the presence of the expected signals and the absence of peaks corresponding to starting materials or by-products.

  • Aromatic Region (¹H NMR): The spectrum should exhibit three distinct signals in the aromatic region corresponding to the three protons on the substituted phenyl ring. The splitting pattern (doublet, doublet of doublets) and coupling constants are key identifiers. The proton ortho to the nitro group (H3) is expected to be the most downfield, appearing as a doublet with a small meta-coupling constant.[1][2][3][4] The proton between the two amino groups (H5) should appear as a doublet of doublets, showing both ortho and meta coupling.[1][2][3][4] The proton ortho to the secondary amine (H6) will be the most upfield of the aromatic protons and will appear as a doublet with a large ortho-coupling constant.[1][2][3][4]

  • Aliphatic Region (¹H NMR): Two triplets, each integrating to two protons, are expected for the two methylene groups of the ethanolamine side chain. The coupling between these adjacent groups results in the triplet pattern.

  • Exchangeable Protons (¹H NMR): The protons of the primary amine (-NH₂), secondary amine (-NH-), and hydroxyl group (-OH) will appear as broad singlets. Their chemical shifts can vary depending on concentration and temperature.

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts should align with the predicted values in Table 1, with the aromatic carbons appearing in the range of 115-150 ppm and the aliphatic carbons of the ethanolamine chain appearing more upfield.[5][6]

  • Absence of Impurity Signals: A pure sample will not show significant signals corresponding to potential impurities such as 2-amino-4-nitrophenol or unreacted ethanolamine.[7][8][9][10][11] The characteristic peaks for these impurities, as outlined in Table 1, should be absent or present only in trace amounts.

Experimental Workflow

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound using NMR spectroscopy.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_nmr NMR Analysis cluster_conclusion Conclusion Synthesis Synthesize this compound Purification Purify Crude Product Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep AcquireSpectra Acquire 1H & 13C NMR Spectra SamplePrep->AcquireSpectra DataAnalysis Analyze Spectral Data AcquireSpectra->DataAnalysis PurityCheck Purity Confirmed? DataAnalysis->PurityCheck Pure Product is Pure PurityCheck->Pure Yes Impure Further Purification Needed PurityCheck->Impure No

References

A Head-to-Head Comparison of Novel Azo Disperse Dyes and Commercial Alternatives for Polyester Fiber Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the competitive landscape of textile manufacturing, the selection of high-performance dyes is paramount to achieving vibrant, long-lasting coloration on synthetic fibers. This guide presents a detailed, data-driven comparison of a novel class of azo disperse dyes, synthesized from 2-((2-Amino-4-nitrophenyl)amino)ethanol, against two widely used commercial disperse dyes: C.I. Disperse Red 177 and C.I. Disperse Blue 354. This report is intended for researchers, scientists, and professionals in the textile and drug development industries, providing objective performance data and detailed experimental methodologies to inform dye selection and development.

Introduction to the Dyes

This compound Based Azo Dyes are a class of synthesized dyes known for their potential to produce a range of shades with good fastness properties. The inclusion of the nitro group and the azo chromophore contributes to their color and interaction with polyester fibers. The performance of these dyes can be tailored by modifying the diazo and coupling components during synthesis.

C.I. Disperse Red 177 is a commercial monoazo disperse dye.[1] It is recognized for its high dyeing strength, bright red color, and good overall fastness, making it a staple in the dyeing and printing of polyester and its blends.[2][3]

C.I. Disperse Blue 354 is a commercial anthraquinone-based disperse dye known for its bright blue hue and excellent fastness properties.[4] It is a high-temperature dye suitable for exhaust dyeing, thermal melting pad dyeing, and printing on polyester.[4]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the this compound based azo dyes and the commercial dyes, C.I. Disperse Red 177 and C.I. Disperse Blue 354. Data for the synthesized dyes is derived from published research on analogous structures, providing a representative performance profile.

Performance MetricThis compound Based Dyes (Representative)C.I. Disperse Red 177C.I. Disperse Blue 354Test Method
Light Fastness 4-5 (Good)5-6 (Good to Very Good)[5]6 (Very Good)ISO 105-B02
Wash Fastness (Polyester) 4-5 (Good to Excellent)4-5 (Good to Excellent)[5]4-5 (Good to Excellent)[6]AATCC 61 (2A)
Sublimation Fastness 4 (Good)5 (Excellent)[5]4 (Good)[6]ISO 105-P01
Rubbing Fastness (Dry) 4-5 (Good to Excellent)--ISO 105-X12
Rubbing Fastness (Wet) 4 (Good)--ISO 105-X12

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below to ensure accurate and reproducible evaluation of dye performance.

Color Fastness to Light: ISO 105-B02

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon arc fading lamp test chamber is used.

  • Procedure : A specimen of the dyed textile is exposed to the artificial light under controlled conditions, alongside a set of blue wool references (1 to 8).[7] The color fastness is assessed by comparing the change in color of the test specimen with that of the reference materials.[7]

  • Evaluation : The light fastness is rated on a scale of 1 (very low) to 8 (very high), based on which blue wool reference shows a similar degree of fading.[7]

Color Fastness to Laundering: AATCC Test Method 61 (2A)

This accelerated test is designed to evaluate the colorfastness of textiles to home laundering.

  • Apparatus : A launder-ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath.

  • Procedure : A 50x100 mm specimen of the dyed fabric is stitched to a multifiber test fabric. The composite specimen is placed in a stainless-steel canister containing 150 mL of a specified detergent solution and 50 stainless steel balls. The canister is then rotated in the launder-ometer at 49°C for 45 minutes to simulate five typical home launderings.[8]

  • Evaluation : After the test, the specimen is rinsed and dried. The change in color of the specimen is evaluated using the Gray Scale for Color Change, and the staining of the multifiber test fabric is assessed using the Gray Scale for Staining. Ratings are from 1 (poor) to 5 (excellent).

Color Fastness to Rubbing: ISO 105-X12

This method assesses the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus : A crockmeter with a standard rubbing finger.

  • Procedure :

    • Dry Rubbing : A 50x140 mm specimen of the dyed fabric is mounted on the base of the crockmeter. A dry, white cotton rubbing cloth is fixed to the rubbing finger. The finger is then moved back and forth along the specimen 10 times with a downward force of 9N.[9]

    • Wet Rubbing : The procedure is repeated with a wet rubbing cloth that has been wetted with distilled water to a 95-100% pick-up.[10]

  • Evaluation : The staining of the white rubbing cloth is assessed using the Gray Scale for Staining, with ratings from 1 (heavy staining) to 5 (no staining).[11]

Visualizing the Dye Comparison Workflow

The following diagram illustrates the logical workflow for a comprehensive head-to-head comparison of textile dyes.

DyeComparisonWorkflow Dye Performance Comparison Workflow cluster_dyes Dye Selection cluster_application Dyeing Process cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison Dye_A This compound Based Dye Dyeing Dyeing of Polyester Fabric (High Temperature Method) Dye_A->Dyeing Dye_B Commercial Dye 1 (e.g., C.I. Disperse Red 177) Dye_B->Dyeing Dye_C Commercial Dye 2 (e.g., C.I. Disperse Blue 354) Dye_C->Dyeing LightFastness Light Fastness (ISO 105-B02) Dyeing->LightFastness WashFastness Wash Fastness (AATCC 61) Dyeing->WashFastness SublimationFastness Sublimation Fastness Dyeing->SublimationFastness RubbingFastness Rubbing Fastness (ISO 105-X12) Dyeing->RubbingFastness DataTable Quantitative Data Table LightFastness->DataTable WashFastness->DataTable SublimationFastness->DataTable RubbingFastness->DataTable Conclusion Comparative Conclusion DataTable->Conclusion

Caption: Workflow for the comparative evaluation of textile dyes.

Signaling Pathway for Dye-Fiber Interaction

The following diagram illustrates the conceptual signaling pathway of disperse dye interaction with polyester fibers during the high-temperature dyeing process.

DyeFiberInteraction Disperse Dye Interaction with Polyester Fiber Start High Temperature (>130°C) FiberSwell Polyester Fiber Swelling (Increased Amorphous Regions) Start->FiberSwell DyeDiffusion Dye Diffusion into Fiber Matrix FiberSwell->DyeDiffusion DyeDispersion Dye Dispersion in Dyebath DyeAdsorption Dye Adsorption on Fiber Surface DyeDispersion->DyeAdsorption DyeAdsorption->DyeDiffusion DyeFixation Dye Fixation within Fiber (van der Waals forces, dipole-dipole interactions) DyeDiffusion->DyeFixation Cooling Cooling & Rinsing DyeFixation->Cooling FinalColor Final Colored Fiber Cooling->FinalColor

Caption: Conceptual pathway of disperse dye uptake by polyester fibers.

Conclusion

The comparative analysis reveals that the synthesized this compound based azo dyes exhibit good overall fastness properties, making them a viable consideration for dyeing polyester fibers. While the commercial dyes, C.I. Disperse Red 177 and C.I. Disperse Blue 354, demonstrate slightly superior light and sublimation fastness in some cases, the synthesized dyes offer a competitive profile, particularly in wash and rubbing fastness.

This guide provides a foundational framework for the evaluation of novel dye compounds against established commercial products. The detailed experimental protocols and structured data comparison are intended to empower researchers and scientists to make informed decisions in the development and application of new dye technologies. Further research focusing on the optimization of the synthesis process for this compound based dyes could potentially enhance their performance to meet or exceed that of current commercial standards.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-((2-Amino-4-nitrophenyl)amino)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-((2-Amino-4-nitrophenyl)amino)ethanol, a compound characterized by its aromatic amine and nitro functional groups. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.[1] Aromatic amines, in general, are known for their potential toxicity and can be absorbed through the skin.[2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Protective Clothing Laboratory coat
Respiratory Protection Use in a well-ventilated area or chemical fume hood

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations. Do not discharge this chemical into sinks, drains, or regular waste streams.[3][4][5]

1. Waste Segregation and Collection:

  • Designate a specific, sealed, and clearly labeled waste container for this compound waste. The container must be compatible with the chemical.

  • This waste should be classified as hazardous chemical waste, specifically as a nitrogen-containing aromatic compound.

  • Avoid mixing this waste with other chemical waste streams, particularly strong oxidizing agents, to prevent unforeseen reactions.[5]

2. Labeling the Waste Container:

  • The waste container must be labeled with the full chemical name: "Waste this compound".

  • Include appropriate hazard pictograms (e.g., "Harmful/Irritant").

  • Indicate the date of waste accumulation.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[6]

  • Ensure secondary containment is in place to capture any potential leaks.

4. Arranging for Professional Disposal:

  • All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

5. Decontamination of Empty Containers:

  • Any container that has held this compound must be decontaminated before being discarded as regular trash.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste and add it to the designated waste container.

  • After triple-rinsing, deface or remove the original chemical label and dispose of the container in the regular trash.[4][7]

6. Spill Management:

  • In the event of a spill, wear appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.

  • Collect the absorbed material into a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

  • Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.

Disposal Workflow Diagram

DisposalWorkflow Figure 1. Disposal Workflow for this compound A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H C Segregate Waste into a Labeled, Compatible Container B->C I Absorb with Inert Material B->I D Store Container in a Designated Satellite Accumulation Area C->D E Request Pickup by EHS or Licensed Waste Contractor D->E F Professional Disposal (e.g., Incineration) E->F G End: Safe Disposal F->G H->B J Collect and Dispose of as Hazardous Waste I->J J->C

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 2-((2-Amino-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-((2-Amino-4-nitrophenyl)amino)ethanol could be located. The following guidance is based on safety data for structurally similar chemicals, including other nitrophenyl derivatives and ethanolamines. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before beginning any work. The information provided here should be used as a starting point for establishing safe laboratory practices.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to minimize risk and ensure safe operational handling and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from related compounds, this compound should be treated as a hazardous substance. Potential hazards include skin irritation, serious eye irritation, and possible skin sensitization.[1] Inhalation and ingestion may also be harmful.[2] A comprehensive PPE strategy is therefore required.

Table 1: Recommended Personal Protective Equipment (PPE)

Activity Required PPE Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (NIOSH-approved respirator)- Full-body protective suit (if significant exposure is possible)

Always inspect gloves for tears or punctures before and during use and change them immediately if contaminated.

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated laboratory.

  • For procedures with a risk of aerosol or dust generation (e.g., weighing, preparing solutions, sonicating), a certified chemical fume hood is mandatory.[3]

  • Ensure that a safety shower and eyewash station are readily accessible.

Protocol for Weighing a Solid Compound:

  • Don the appropriate PPE as outlined in Table 1.

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Use anti-static weighing paper or a tared container to handle the solid.

  • After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Treat all disposable materials used in the weighing process as contaminated waste.

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparation steps within a certified chemical fume hood.

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating mantle and monitor the process closely.

  • Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation

  • Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.

Step 2: Container Labeling and Storage

  • The waste container label should include the full chemical name, "this compound," and prominent hazard warnings (e.g., "Hazardous Waste," "Toxic," "Irritant").

  • Store sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[1]

Step 3: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagrams illustrate the key steps and logical relationships.

Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Solid Weigh Solid Work in Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Segregate Waste Segregate Waste Weigh Solid->Segregate Waste Prepare Solution->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Securely Store Waste Securely Label Waste Container->Store Waste Securely EHS Disposal EHS Disposal Store Waste Securely->EHS Disposal

Caption: Step-by-step workflow for handling the compound.

Personal Protective Equipment (PPE) Logic Assess Hazard Level Assess Hazard Level Low Hazard Low Hazard Assess Hazard Level->Low Hazard Moderate Hazard Moderate Hazard Assess Hazard Level->Moderate Hazard High Hazard High Hazard Assess Hazard Level->High Hazard Standard PPE Standard PPE Low Hazard->Standard PPE Lab Coat, Safety Glasses, Gloves Enhanced PPE Enhanced PPE Moderate Hazard->Enhanced PPE Chem Goggles, Double Gloves, Face Shield Maximum PPE Maximum PPE High Hazard->Maximum PPE Respirator, Full-Body Suit

Caption: Logic for selecting appropriate PPE based on hazard level.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Amino-4-nitrophenyl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-((2-Amino-4-nitrophenyl)amino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.